K02288
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLMANFTWLNAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431985-92-0 | |
| Record name | K 02288 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
K02288: A Technical Guide to its Mechanism of Action in BMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the mechanism of action of K02288, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This compound serves as a critical chemical probe for investigating BMP signaling in various biological contexts and holds potential for therapeutic development in diseases driven by aberrant BMP pathway activation.
Core Mechanism of Action: Competitive Inhibition of BMP Type I Receptors
This compound functions as a highly potent, ATP-competitive inhibitor of the kinase activity of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). By binding to the ATP-binding pocket of the intracellular kinase domain of these receptors, this compound prevents the phosphorylation of downstream signaling mediators, primarily the Smad1, Smad5, and Smad8 (Smad1/5/8) proteins. This blockade of Smad phosphorylation is the critical step in the inhibition of the canonical BMP signaling pathway.
The 2-aminopyridine core of this compound acts as an ATP-mimetic, forming two conserved hydrogen bonds with the kinase hinge region.[1] This interaction stabilizes the inhibitor within the active site, effectively preventing ATP from binding and subsequent substrate phosphorylation. The trimethoxyphenyl group of this compound extends into a specificity pocket, contributing to its high affinity and selectivity for BMP type I receptors.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits BMP signaling by blocking ATP binding to Type I receptors.
Quantitative Data: Inhibitory Potency and Selectivity
This compound exhibits low nanomolar potency against several BMP type I receptors, with a clear preference over TGF-β type I receptors and other kinases.[3][4] This selectivity makes it a valuable tool for dissecting the specific roles of BMP signaling pathways.
Table 1: In Vitro Inhibitory Activity of this compound against Type I Receptors
| Target Kinase | IC50 (nM) | Reference(s) |
| ALK1 (ACVRL1) | 1.8 | [3][4] |
| ALK2 (ACVR1) | 1.1 | [3][4] |
| ALK3 (BMPR1A) | 34.4 | |
| ALK4 (ACVR1B) | 302 | |
| ALK5 (TGFBR1) | 321 | |
| ALK6 (BMPR1B) | 6.4 | [3][4] |
Table 2: Kinome-Wide Selectivity Profile of this compound
A broad screen against a panel of 200 human kinases demonstrated the high selectivity of this compound.[1]
| Inhibitor Concentration | Number of Kinases with >50% Inhibition | Notable Off-Targets | Reference(s) |
| 0.1 µM | 2 | ABL, ARG (ABL2) | [1] |
| 1.0 µM | 8 | ABL, ARG, and 6 others | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant kinase domains.
Objective: To determine the IC50 value of this compound for specific kinases.
Materials:
-
Recombinant human kinase domains (e.g., ALK1, ALK2, ALK3, ALK4, ALK5, ALK6)
-
Kinase-specific peptide substrate
-
ATP (at Km concentration for each kinase)
-
This compound (in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Smad1/5/8 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit BMP-induced Smad phosphorylation in a cellular context.
Objective: To determine the cellular potency of this compound in blocking BMP signaling.
Materials:
-
C2C12 myoblast cells or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human BMP4, BMP6, or BMP9
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed C2C12 cells in 12-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO) for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated Smad1/5/8 to total Smad1.
Experimental Workflow Diagram
Caption: Workflow for in vitro and cellular characterization of this compound.
Structural Basis of Inhibition
The crystal structure of the ALK2 kinase domain in complex with this compound has been resolved, providing a detailed understanding of its binding mode.[1]
-
Hinge Binding: The 2-aminopyridine moiety of this compound forms two critical hydrogen bonds with the backbone of the hinge residue His286 in ALK2.[5] This is a common binding motif for many kinase inhibitors.
-
Hydrophobic Interactions: The trimethoxyphenyl ring of this compound occupies a hydrophobic pocket, contributing to the inhibitor's high affinity.
-
Water-Mediated Bonds: A water-mediated hydrogen bond is formed between this compound and the catalytic lysine (Lys235), further stabilizing the inhibitor in the active site.[6] This interaction is distinct from that of some other BMP inhibitors like LDN-193189, which forms a water-mediated bond with Glu248 of the αC-helix.[6]
This compound Binding Mode Diagram
Caption: Key interactions of this compound within the ALK2 kinase domain.
Cellular and In Vivo Effects
This compound effectively inhibits BMP-induced downstream events in various cell types and in vivo models.
-
Inhibition of Smad-Dependent Transcription: this compound dose-dependently inhibits BMP4-induced activation of a BMP response element (BRE)-luciferase reporter in C2C12 cells, with an apparent IC50 of approximately 100 nM.[1]
-
Selectivity over TGF-β Signaling: In cellular assays, this compound potently inhibits BMP6-induced Smad1/5/8 phosphorylation without affecting TGF-β-induced phosphorylation of Smad2.[5][7]
-
Anti-Angiogenic Effects: In HUVECs, this compound inhibits BMP9-induced Smad1/5/8 phosphorylation and downstream transcriptional responses.[8] This leads to a hypersprouting phenotype, indicative of dysfunctional angiogenesis.[8]
-
In Vivo Activity: In zebrafish embryos, treatment with this compound induces a dose-dependent dorsalized phenotype, a classic hallmark of BMP signaling inhibition during development.[1][9]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of BMP type I receptors, primarily ALK1, ALK2, and ALK6. Its mechanism of action as an ATP-competitive kinase inhibitor is supported by robust biochemical, cellular, and structural data. The high selectivity of this compound, particularly its discrimination from the TGF-β pathway and the VEGFR2 kinase, makes it an invaluable research tool for elucidating the physiological and pathological roles of BMP signaling. This detailed understanding of its mechanism of action is crucial for its application in basic research and as a scaffold for the development of novel therapeutics for conditions such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.
References
- 1. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
K02288: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
K02288 is a potent and selective small molecule inhibitor of bone morphogenetic protein (BMP) type I receptors.[1][2][3] This technical guide provides an in-depth overview of its selectivity profile, detailing its activity against various kinases and its impact on cellular signaling pathways.
Quantitative Selectivity Data
The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high affinity for BMP type I receptors.
Table 1: Inhibitory Activity (IC₅₀) of this compound against BMP Receptors
| Target | IC₅₀ (nM) |
| ALK2 (ACVR1) | 1.1[1][2][3] |
| ALK1 | 1.8[1][2][3] |
| ALK6 | 6.4[1][2][3] |
| ALK3 | 34.4[2] |
| ActRIIA | 220[2] |
| ALK4 | 302[2] |
| ALK5 | 321[2] |
Table 2: Kinome-Wide Selectivity of this compound
A broader screening of this compound against a panel of 200-250 recombinant human kinases revealed a favorable selectivity profile.[4][5][6][7] At a concentration of 0.1 µM, this compound showed greater than 50% inhibition against only ABL and ARG (ABL2).[5] At a higher concentration of 1 µM, only six additional kinases were inhibited by more than 50%.[5] This indicates a high degree of selectivity for the BMP type I receptors over the wider kinome.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-mimetic inhibitor, binding to the kinase hinge region of BMP type I receptors like ALK2.[5][8] This binding prevents the phosphorylation of downstream signaling molecules, specifically Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[1][4][5][9] Notably, this compound does not significantly affect the transforming growth factor-beta (TGF-β) signaling pathway, which proceeds through Smad2/3 phosphorylation.[4][6][9]
Experimental Protocols
The selectivity profile of this compound has been established through a series of key experiments.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinases.
Methodology: Recombinant human kinase domains are incubated with a specific substrate and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radiometric or luminescence-based methods. To determine the IC₅₀, the assay is performed with varying concentrations of this compound. The resulting data is plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated from the dose-response curve. For broader selectivity profiling, this assay is performed across a large panel of kinases.[5][6][7][10]
Cellular Smad Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit BMP-induced Smad phosphorylation in a cellular context.
Methodology: A suitable cell line, such as C2C12 cells, is treated with varying concentrations of this compound before stimulation with a BMP ligand (e.g., BMP4 or BMP9).[1][5][8][9] After a defined incubation period, the cells are lysed, and the total protein is extracted. The levels of phosphorylated Smad1/5/8 and total Smad1/5/8 are then determined by Western blotting using specific antibodies. The reduction in the ratio of phosphorylated Smad to total Smad in the presence of this compound indicates its inhibitory activity in cells.[5][9]
BMP Response Element (BRE) Luciferase Reporter Assay
Objective: To quantify the inhibition of BMP-induced transcriptional activity by this compound.
Methodology: Cells are transiently transfected with a reporter plasmid containing a BMP response element (BRE) driving the expression of a luciferase gene.[5][9] The cells are then pre-treated with different concentrations of this compound, followed by stimulation with a BMP ligand. The transcriptional activity of the BRE is quantified by measuring the luminescence produced by the luciferase enzyme. A decrease in luminescence in the presence of this compound indicates inhibition of the BMP signaling pathway.[5][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. confluencediscovery.com [confluencediscovery.com]
K02288: A Technical Guide to a Selective ALK2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of K02288, a potent and selective 2-aminopyridine-based inhibitor of Activin receptor-like kinase 2 (ALK2). This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of ALK2, a key component of the bone morphogenetic protein (BMP) signaling pathway implicated in diseases such as fibrodysplasia ossificans progressiva (FOP).
Executive Summary
This compound is a highly selective, ATP-competitive inhibitor of the ALK2 kinase.[1][2] With low nanomolar potency in biochemical assays and robust activity in cellular models of BMP signaling, it has been instrumental in dissecting the function of ALK2.[1][3] It effectively inhibits the BMP-induced SMAD1/5/8 phosphorylation cascade without significantly affecting the related TGF-β pathway.[1][4] While its favorable kinome-wide selectivity makes it a superior tool compound for in vitro studies, its utility as an in vivo probe is hampered by poor aqueous solubility.[2][3] Nevertheless, the discovery of this compound provided a novel chemical scaffold that has spurred the development of second-generation inhibitors with improved pharmacokinetic profiles.[3][4]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized across biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Potency and Selectivity
| Target Kinase | IC₅₀ (nM) | Kᵈ (nM) | Method | Source(s) |
| ALK2 (ACVR1) | 1.1 | 7.9 | Radiometric Kinase Assay, ITC | [1][2][5] |
| ALK1 (ACVRL1) | 1.8 | - | Radiometric Kinase Assay | [1][5] |
| ALK6 (BMPR1B) | 6.4 | - | Radiometric Kinase Assay | [1][5] |
| ALK3 (BMPR1A) | 34.4 | - | Radiometric Kinase Assay | [5] |
| ALK4 (ACVR1B) | 302 | - | Radiometric Kinase Assay | [1][5] |
| ALK5 (TGFBR1) | 321 | - | Radiometric Kinase Assay | [1][5] |
| ActRIIA (ACVR2A) | 220 | - | Kinase-Glo® Assay | [1][5] |
IC₅₀: Half-maximal inhibitory concentration. Kᵈ: Dissociation constant. ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity
| Assay | Cell Line | Ligand | IC₅₀ (nM) | Source(s) |
| Smad1/5/8 Phosphorylation | C2C12 | BMP4 | ~100 | [1][5] |
| BRE-Luciferase Reporter | C2C12 | BMP4 | ~100 | [1] |
| Smad1/5/8 Phosphorylation | C2C12 | BMP6 | <50 | [1] |
BRE: BMP Response Element.
Table 3: Kinome-wide Selectivity Profile
| Inhibitor Concentration | Number of Kinases with >50% Inhibition (out of 200) | Notable Off-Targets (>50% inhibition @ 0.1 µM) | Source(s) |
| 0.1 µM | 2 | ABL, ARG (ABL2) | [1] |
| 1.0 µM | 8 | ABL, ARG, and 6 others | [1] |
Table 4: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [6] |
| Molecular Weight | 352.4 g/mol | [6] |
| Solubility (DMSO) | ~30 mg/mL (~85 mM) | [6] |
| Solubility (Aqueous) | Sparingly soluble / Insoluble | [6] |
Signaling Pathway and Mechanism of Action
This compound acts as an ATP-competitive inhibitor by binding to the kinase domain of ALK2. This prevents the phosphorylation of downstream SMAD proteins (SMAD1, 5, and 8), thereby blocking the canonical BMP signaling pathway.
Caption: this compound inhibits the canonical BMP/ALK2 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols and may require optimization for specific experimental conditions.
In Vitro Kinase Assay (Radiometric)
This protocol assesses the direct inhibitory effect of this compound on ALK kinase activity.
-
Prepare Kinase Reaction Mix: In a 96-well plate, combine the following in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):
-
Recombinant ALK kinase (e.g., 2.5 nM final concentration).
-
Substrate (e.g., 0.5 mg/mL dephosphorylated casein).
-
ATP (at Kₘ concentration, e.g., 6 µM).
-
[γ-³²P]ATP (e.g., 0.05 µCi/µL).
-
-
Add Inhibitor: Add this compound from a 10-point serial dilution in DMSO (e.g., final concentrations ranging from 0.1 nM to 10 µM). Include DMSO-only wells as a negative control.
-
Initiate Reaction: Start the reaction by adding the ATP/[γ-³²P]ATP mix.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 45 minutes.
-
Stop Reaction: Terminate the reaction by adding phosphoric acid or spotting the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Smad1/5/8 Phosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit BMP-induced signaling in a cellular context.
-
Cell Culture: Plate C2C12 myoblast cells in a 12-well plate and grow to ~80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.1% FBS).
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 1 hour.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies against phospho-Smad1/5/8 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane for total Smad1 and a loading control (e.g., β-actin). Quantify band intensities to determine the ratio of phosphorylated Smad to total Smad.
BRE-Luciferase Reporter Assay
This assay quantifies the transcriptional output of the BMP-Smad signaling pathway.
-
Cell Seeding: Plate C2C12 cells stably expressing a BMP-responsive element (BRE)-luciferase reporter construct in a 96-well white, clear-bottom plate.
-
Inhibitor Treatment: The following day, replace the medium with low-serum medium containing serial dilutions of this compound or DMSO control. Incubate for 1 hour.
-
Ligand Stimulation: Add BMP4 (e.g., 50 ng/mL) to the wells and incubate for 16-24 hours.
-
Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Add luciferase assay reagent to the lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or total protein content. Calculate the percentage of inhibition and determine the IC₅₀ value.
Experimental and Logic Workflows
The development and characterization of this compound as a chemical probe follows a logical progression from biochemical validation to cellular and in vivo assessment.
Caption: Workflow for the characterization of this compound as a chemical probe.
Caption: Logical progression of this compound's development and validation.
Limitations and Considerations
While this compound is a highly valuable tool, researchers should be aware of its limitations:
-
Pharmacokinetics: The pharmacokinetic properties of this compound have not been extensively reported. Its poor aqueous solubility and the 10-fold drop-off in potency between biochemical and cellular assays suggest potential issues with cell permeability or metabolic stability, making it less suitable for in vivo studies in rodents without further formulation or optimization.[3][6]
-
Off-Target Effects: Although highly selective, this compound does inhibit ABL and ARG kinases at a concentration of 0.1 µM.[1] At higher concentrations (≥1 µM), the potential for off-target effects increases. Appropriate controls, such as using a structurally distinct ALK2 inhibitor, should be included to confirm that observed phenotypes are specific to ALK2 inhibition.
Conclusion
This compound is a potent, selective, and well-characterized inhibitor of ALK2. Its favorable selectivity profile compared to other BMP inhibitors like LDN-193189 makes it a precise tool for in vitro and cell-based studies aimed at elucidating the role of ALK2 in health and disease. While its physicochemical properties present challenges for in vivo applications, its discovery has been pivotal, providing a validated scaffold for the development of next-generation ALK2 inhibitors with therapeutic potential.
References
An In-depth Technical Guide on the Effect of K02288 on Smad1/5/8 Phosphorylation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
K02288 is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It exerts its effects by targeting the ATP-binding pocket of BMP type I receptors, primarily ALK1 (ACVRL1), ALK2 (ACVR1), and ALK6 (BMPR1B), thereby preventing the subsequent phosphorylation of the canonical downstream effectors, Smad1, Smad5, and Smad8 (Smad1/5/8). This guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and workflows.
Introduction: The BMP/Smad Signaling Pathway and this compound
The Transforming Growth Factor-beta (TGF-β) superfamily, which includes BMPs, governs a multitude of cellular processes such as development, differentiation, and tissue homeostasis.[3] The canonical BMP signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor.[3] The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[4] Once phosphorylated, these R-Smads form a complex with the common mediator Smad4, translocate to the nucleus, and regulate the transcription of target genes.[5]
This compound is a 2-aminopyridine-based inhibitor identified for its high selectivity and potency against BMP type I receptors.[1][2] Its targeted inhibition of ALK1, ALK2, and ALK6 effectively blocks the phosphorylation of Smad1/5/8, making it an invaluable chemical probe for studying BMP signaling and a potential therapeutic lead for diseases driven by aberrant BMP pathway activation, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][3]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[3][6] Structural studies of this compound in complex with the ALK2 kinase domain reveal that it binds within the ATP pocket, forming hydrogen bonds with hinge residues.[3][7] This occupation of the active site prevents the receptor kinase from binding and hydrolyzing ATP, a critical step for the phosphorylation of its downstream Smad1/5/8 substrates. Consequently, the entire downstream signaling cascade is halted. Notably, this compound demonstrates significant selectivity for BMP receptors over TGF-β type I receptors like ALK5, thus specifically inhibiting the BMP-induced Smad1/5/8 pathway without substantially affecting TGF-β-mediated Smad2/3 signaling.[3][7][8]
Caption: this compound inhibits BMP Type I receptors, blocking Smad1/5/8 phosphorylation.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified through both cell-free enzymatic assays and cell-based functional assays. The data consistently demonstrates low nanomolar efficacy against its primary targets.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of purified recombinant type I and type II receptor kinases.
| Kinase Target | Receptor Type | IC₅₀ (nM) | References |
| ALK2 (ACVR1) | BMP Type I | 1.1 | [6][9][10] |
| ALK1 (ACVRL1) | BMP Type I | 1.8 | [6][9][10] |
| ALK6 (BMPR1B) | BMP Type I | 6.4 | [6][9] |
| ALK3 (BMPR1A) | BMP Type I | 34.4 | [6][10] |
| ALK4 (ACVR1B) | TGF-β/Activin Type I | 302 | [6][10] |
| ALK5 (TGFBR1) | TGF-β/Activin Type I | 321 | [6][10] |
| ActRIIA | Activin Type II | 220 | [10] |
Table 2: Cellular Activity of this compound on Smad1/5/8 Phosphorylation
This table presents the apparent IC₅₀ values for this compound in inhibiting ligand-induced Smad1/5/8 phosphorylation in cellular contexts.
| Cell Line | Ligand Stimulus | Assay Type | Apparent IC₅₀ (nM) | References |
| C2C12 | BMP4 | Western Blot | ~100 | [3][6][10] |
| C2C12 | BMP4 | BRE-Luciferase | ~100 | [3] |
| C2C12 | BMP6 | Western Blot | Potent Inhibition | [7] |
| HUVEC | BMP9 | Western Blot | Inhibition Observed | [11][12] |
Experimental Protocols
Accurate assessment of this compound's effect on Smad1/5/8 phosphorylation relies on robust and well-defined experimental procedures. The following are detailed protocols for key assays.
Western Blot for Phospho-Smad1/5/8 Detection
This method directly measures the levels of phosphorylated Smad1/5/8 in cell lysates.
1. Cell Culture and Treatment:
-
Plate C2C12 myoblast cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium to reduce basal signaling.
-
Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 30-60 minutes at 37°C. A non-stimulated control should be included.[3][7]
2. Lysate Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. It is critical to include serine/threonine phosphatase inhibitors such as sodium pyrophosphate and beta-glycerophosphate.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For maximal recovery of nuclear phospho-Smads, sonicate the lysate briefly (e.g., three 15-second pulses).[13]
-
Centrifuge the lysate at ≥12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[13]
-
Collect the supernatant and determine the protein concentration using a detergent-compatible assay (e.g., BCA or RC DC assay).[13]
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad1 (Ser463/465)/Smad5 (Ser463/465)/Smad8 (Ser426/428) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Smad1/5/8 or a housekeeping protein like GAPDH.
Caption: Workflow for Western Blot analysis of p-Smad1/5/8 inhibition by this compound.
BMP Response Element (BRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional output of the BMP-Smad1/5/8 pathway.
1. Cell Seeding and Transfection:
-
Seed C2C12 cells in a multi-well plate (e.g., 24- or 96-well).
-
Co-transfect the cells with a BRE-luciferase reporter plasmid (containing BMP-responsive elements driving Firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization).
2. Treatment and Stimulation:
-
Allow cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with a dose range of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 6-8 hours.[7]
3. Lysis and Luminescence Measurement:
-
Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.
-
Measure Firefly and Renilla luciferase activities sequentially in a luminometer.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition and calculate the IC₅₀ value.[7]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of BMP type I receptors, which acts by directly preventing the phosphorylation of Smad1/5/8. Its low nanomolar efficacy in both enzymatic and cellular assays makes it a superior tool for dissecting the roles of BMP signaling in various biological contexts.[3] The detailed data and protocols provided in this guide offer researchers a solid foundation for utilizing this compound to investigate the BMP-Smad1/5/8 axis and for the development of novel therapeutics targeting this critical pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
The Role of K02288 in Zebrafish Dorsalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor K02288 and its significant role in influencing dorsal-ventral patterning in zebrafish embryos. By selectively targeting the Bone Morphogenetic Protein (BMP) signaling pathway, this compound serves as a powerful tool for investigating the molecular mechanisms that govern embryonic development. This document outlines the core principles of BMP signaling in zebrafish, the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols for its application in research settings.
Introduction to Dorsal-Ventral Patterning in Zebrafish
The establishment of the dorsal-ventral (D-V) axis is a fundamental process in early embryonic development. In zebrafish, this process is orchestrated by a gradient of Bone Morphogenetic Protein (BMP) signaling.[1] High levels of BMP activity specify ventral cell fates, while low levels are permissive for the development of dorsal structures, including the nervous system and the dorsal organizer.[2][3] This critical gradient is established and maintained through the interplay of BMP ligands (e.g., Bmp2b, Bmp7), their extracellular antagonists (e.g., Chordin, Noggin), and transmembrane receptors.[3][4]
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily Smad1, Smad5, and Smad8 (in other vertebrates, Smad9).[2][5] Phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), Smad4, and translocate to the nucleus to regulate the transcription of target genes that determine cell fate along the D-V axis.[2] Disruption of this signaling pathway can lead to severe developmental defects, including dorsalization (an expansion of dorsal tissues at the expense of ventral tissues) or ventralization (the opposite phenotype).[6][7]
This compound: A Potent and Selective BMP Type I Receptor Inhibitor
This compound is a small molecule that acts as a potent and selective inhibitor of BMP type I receptors.[8][9][10] Its primary targets are the Activin receptor-like kinases (ALK) 1, 2, 3, and 6, which are the type I receptors for BMPs. By binding to the ATP-binding pocket of these receptors, this compound prevents their phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[5][8] This targeted inhibition of BMP signaling makes this compound an invaluable tool for studying the roles of this pathway in various biological processes, including zebrafish dorsalization.[5][11]
Quantitative Data on this compound Activity
The efficacy of this compound as a BMP inhibitor has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data regarding its inhibitory concentrations and its effects on zebrafish development.
| Parameter | ALK1 (ACVRL1) | ALK2 (ACVR1) | ALK3 (BMPR1A) | ALK6 (BMPR1B) | Source |
| IC50 (nM) | 1.8 | 1.1 | 5-34 | 6.4 | [8][9][10] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various BMP type I receptors.
| This compound Concentration | Observed Phenotype in Zebrafish Embryos | Source |
| 1 - 5 µM | Mild dorsalization | [12][13] |
| 5 - 8 µM | Moderate to strong dorsalization | [12][13] |
| 8 - 10 µM | Very strong dorsalization | [12][13][14] |
Table 2: Dose-dependent effects of this compound on zebrafish embryo phenotype at 26 hours post-fertilization (hpf).
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: BMP signaling pathway in zebrafish dorsal-ventral patterning and the inhibitory action of this compound.
Caption: General experimental workflow for investigating the effects of this compound on zebrafish dorsalization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in zebrafish dorsalization.
Zebrafish Embryo Treatment with this compound
This protocol describes the general procedure for exposing zebrafish embryos to this compound to induce dorsalization.[6][12]
Materials:
-
Wild-type zebrafish embryos
-
This compound (stock solution in DMSO)
-
Embryo medium (e.g., E3 medium)
-
Petri dishes or multi-well plates
-
Incubator at 28.5°C
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.
-
Prepare a dilution series of this compound in embryo medium from the DMSO stock solution. A final DMSO concentration of 0.5% or less is recommended to avoid solvent toxicity.[15] Include a vehicle control (embryo medium with the same concentration of DMSO).
-
At the desired developmental stage (e.g., 1-cell to 4-cell stage for early developmental effects), transfer a specific number of healthy embryos into the wells of a multi-well plate or small petri dishes.[6][16][17]
-
Remove the embryo medium and replace it with the prepared this compound solutions or the vehicle control.
-
Incubate the embryos at 28.5°C for the desired duration (e.g., up to 24 or 48 hours post-fertilization).
-
At the end of the incubation period, observe and score the embryos for dorsalization phenotypes under a dissecting microscope. Phenotypes can be classified based on the severity of dorsalization (e.g., reduced tail, enlarged head and eyes).[12]
Whole-Mount In Situ Hybridization (WISH)
WISH is used to visualize the spatial expression patterns of specific mRNAs in whole embryos. This is crucial for examining the expression of dorsal and ventral marker genes following this compound treatment.[18][19][20]
Materials:
-
This compound-treated and control zebrafish embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol (MeOH)
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe for the gene of interest (e.g., chordin for dorsal, gata2 for ventral)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP staining solution
Procedure:
-
Fixation: Fix embryos at the desired stage in 4% PFA overnight at 4°C.[18][19]
-
Dehydration and Storage: Dehydrate the embryos through a graded methanol series and store them at -20°C.[18][19]
-
Rehydration and Permeabilization: Rehydrate the embryos through a reverse methanol series and permeabilize them with a brief Proteinase K treatment. The duration and concentration of Proteinase K treatment depend on the embryonic stage.
-
Hybridization: Pre-hybridize the embryos in hybridization buffer and then hybridize them overnight at an appropriate temperature (e.g., 65-70°C) with the DIG-labeled RNA probe.
-
Washing and Antibody Incubation: Perform stringent washes to remove the unbound probe. Block the embryos and then incubate them with an anti-DIG-AP antibody.
-
Staining: Wash to remove the unbound antibody and then incubate the embryos in NBT/BCIP solution in the dark until the desired color develops.[20]
-
Imaging: Stop the reaction, wash the embryos, and image them using a microscope.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the expression levels of target genes. This allows for a quantitative assessment of the changes in dorsal and ventral marker gene expression induced by this compound.[21][22][23][24]
Materials:
-
This compound-treated and control zebrafish embryos
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., chordin, gata2) and a reference gene (e.g., β-actin, ef1α)
-
qPCR instrument
Procedure:
-
RNA Extraction: Pool a specific number of embryos from each treatment group and extract total RNA using TRIzol or a commercial kit.[24]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reactions in a multi-well plate, including cDNA, gene-specific primers, and qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.
-
Data Analysis: Run the qPCR program on a thermal cycler. Analyze the resulting amplification data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene, using a method such as the ΔΔCt method.[25]
Conclusion
This compound is a highly effective and specific inhibitor of the BMP signaling pathway, making it an indispensable tool for developmental biologists. Its application in zebrafish has significantly advanced our understanding of the molecular mechanisms governing dorsal-ventral axis formation. The dose-dependent induction of dorsalization by this compound provides a robust and reproducible model for studying the consequences of BMP signaling inhibition. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to utilize this compound to further dissect the intricate gene regulatory networks that control early embryonic patterning.
References
- 1. The ventral to dorsal BMP activity gradient in the early zebrafish embryo is determined by graded expression of BMP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BMP signaling gradient is interpreted through concentration thresholds in dorsal–ventral axial patterning | PLOS Biology [journals.plos.org]
- 3. Frontiers | BMP Signaling: Lighting up the Way for Embryonic Dorsoventral Patterning [frontiersin.org]
- 4. Dynamics of BMP signaling and distribution during zebrafish dorsal-ventral patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optogenetic investigation of BMP target gene expression diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Microinjection of Zebrafish Embryos to Analyze Gene Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zfin.org [zfin.org]
- 19. web.stanford.edu [web.stanford.edu]
- 20. In situ hybridization on whole-mount zebrafish embryos and young larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 24. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
K02288: A Selective Modulator of the TGF-β Superfamily Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
K02288 is a potent and highly selective small molecule inhibitor of the bone morphogenetic protein (BMP) signaling pathway, a critical branch of the transforming growth factor-beta (TGF-β) superfamily. This document provides a comprehensive overview of this compound, its mechanism of action, and its interaction with TGF-β signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting BMP signaling. This guide includes quantitative data on this compound's activity, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to TGF-β Superfamily Signaling
The TGF-β superfamily of ligands, which includes TGF-βs, bone morphogenetic proteins (BMPs), activins, and growth and differentiation factors (GDFs), plays a pivotal role in regulating a multitude of cellular processes.[1][2] These processes include cell growth, differentiation, apoptosis, and homeostasis in both embryonic development and adult tissues.[2] The signaling is initiated by the binding of a ligand to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor.[2] This activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs).
The TGF-β superfamily signaling network is broadly divided into two main branches:
-
The TGF-β/Activin Pathway: Typically signals through the type I receptor ALK5 (TGFβRI) and leads to the phosphorylation of SMAD2 and SMAD3.[3][4]
-
The BMP Pathway: Primarily signals through the type I receptors ALK1, ALK2, ALK3, and ALK6, resulting in the phosphorylation of SMAD1, SMAD5, and SMAD8 (often referred to as SMAD1/5/9).[1][4]
Once phosphorylated, the R-SMADs form a complex with the common mediator SMAD4.[2] This complex then translocates to the nucleus to regulate the transcription of target genes.[2]
This compound: Mechanism of Action
This compound is a 2-aminopyridine-based small molecule that acts as a potent and selective inhibitor of BMP type I receptors.[5][6] It functions by competing with ATP for the binding site in the kinase domain of these receptors.[7][8] By binding to ALK1, ALK2, ALK3, and ALK6, this compound prevents their phosphorylation and subsequent activation, thereby blocking the downstream phosphorylation of SMAD1/5/8.[9][10]
Crucially, this compound exhibits high selectivity for the BMP pathway over the canonical TGF-β pathway. It shows significantly weaker inhibition of the TGF-β type I receptor ALK5.[5][7] This selectivity allows for the specific interrogation and therapeutic targeting of BMP-mediated signaling events without directly affecting TGF-β-induced SMAD2/3 signaling.[5][11]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various type I receptors has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Receptor | Target Pathway | This compound IC50 (nM) | Reference(s) |
| ALK1 (ACVRL1) | BMP | 1.8 | [9][12][13] |
| ALK2 (ACVR1) | BMP | 1.1 | [9][12][13] |
| ALK3 (BMPR1A) | BMP | 34.4 | [10][14] |
| ALK6 (BMPR1B) | BMP | 6.4 | [9][12][13] |
| ALK4 (ACVR1B) | TGF-β/Activin | 302 | [10][14] |
| ALK5 (TGFBR1) | TGF-β | 321 | [10][14] |
Table 1: In vitro inhibitory activity of this compound against TGF-β superfamily type I receptors.
Signaling Pathway Diagrams
To visualize the interaction of this compound with the TGF-β superfamily signaling pathways, the following diagrams are provided.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Activins as Dual Specificity TGF-β Family Molecules: SMAD-Activation via Activin- and BMP-Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to K02288: A Potent and Selective BMP Type I Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of K02288, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]-phenol, is a 2-aminopyridine-based compound.[1][2] Its chemical structure and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]-phenol | [1][2] |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [1] |
| Molecular Weight | 352.38 g/mol | [1] |
| CAS Number | 1431985-92-0 | [1] |
| Appearance | Solid Powder | [3] |
| Purity | ≥98% | [1][2] |
| SMILES | Nc1nc=c(c2ccc(O)cc2)cc1c1cc(OC)c(OC)c(OC)c1 | [2] |
| InChI Key | CJLMANFTWLNAKC-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in DMSO (up to 70 mg/mL), and ethanol (up to 10 mM with gentle warming). Insoluble in water. | [2][4] |
| Storage | Store at -20°C as a powder. | [2] |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of type I BMP receptors, particularly ALK1 and ALK2.[4][5] Its inhibitory activity has been quantified against a panel of activin receptor-like kinases (ALKs) and other related kinases.
Table 2: In Vitro Inhibitory Activity of this compound against a Panel of Kinases
| Target Kinase | IC₅₀ (nM) | Reference |
| ALK1 (ACVRL1) | 1.8 | [5] |
| ALK2 (ACVR1) | 1.1 | [5] |
| ALK3 (BMPR1A) | 34.4 | [2] |
| ALK4 (ACVR1B) | 302 | [2] |
| ALK5 (TGFBR1) | 321 | [2] |
| ALK6 (BMPR1B) | 6.4 | [5] |
| ActRIIA (ACVR2A) | 220 | [2] |
This compound demonstrates significant selectivity for the BMP signaling pathway over the TGF-β pathway, as evidenced by its weaker inhibition of ALK5.[6] In cellular assays, this compound effectively inhibits BMP-induced downstream signaling.
Table 3: Cellular Activity of this compound
| Assay | Cell Line | Ligand | IC₅₀ (nM) | Reference |
| Smad1/5/8 Phosphorylation | C2C12 | BMP4 | 100 | [5] |
| Smad1/5/8 Phosphorylation | C2C12 | BMP6 | <50 | [7] |
| BRE-Luciferase Reporter | C2C12 | BMP4 | ~100 | [5] |
Mechanism of Action: Inhibition of the BMP Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in embryonic development and tissue homeostasis by signaling through a complex of type I and type II serine/threonine kinase receptors.
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a type II BMP receptor (BMPRII), which then recruits and phosphorylates a type I BMP receptor (ALK1, ALK2, ALK3, or ALK6). The activated type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it regulates the transcription of target genes.
This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the type I BMP receptor kinases, primarily ALK1 and ALK2, thereby preventing the phosphorylation of downstream SMADs and blocking the signaling cascade.[7]
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound, primarily adapted from Sanvitale et al., 2013.[5]
In Vitro Kinase Assay for ALK1-6
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinases.
Materials:
-
Recombinant ALK1-6 kinases
-
Dephosphorylated casein (substrate)
-
ATP and [γ-³²P]ATP
-
Kinase reaction buffer
-
This compound at various concentrations
-
96-well P81 phosphocellulose filter plates
-
Phosphoric acid
-
Scintillation fluid
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the specific ALK kinase, dephosphorylated casein, and ATP in the kinase reaction buffer.
-
Add this compound at a range of concentrations (typically from 0 to 10 µM) to the reaction mixture in triplicate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at room temperature.
-
Quench the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well P81 phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a luminometer.
-
Normalize the data to untreated controls (100% enzyme activity) and subtract the background from negative controls.
-
Calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Cellular Smad1/5/8 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit BMP-induced phosphorylation of SMAD proteins in a cellular context.
Materials:
-
C2C12 cells
-
DMEM with 10% FCS and 1% FCS
-
BMP4 or BMP6 ligand
-
This compound at various concentrations
-
Lysis buffer
-
Primary antibodies: anti-phospho-Smad1/5/8 and anti-total Smad1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed C2C12 cells in appropriate culture plates and grow to near confluency.
-
Starve the cells in DMEM containing 1% FCS for several hours.
-
Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a specific BMP ligand (e.g., BMP4 or BMP6) for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Smad1.
BRE-Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the SMAD complex.
Materials:
-
C2C12 cells
-
BRE-luciferase reporter construct
-
Renilla luciferase construct (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FCS and 1% FCS
-
BMP4 ligand
-
This compound at various concentrations
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect C2C12 cells with the BRE-luciferase and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 16 hours, starve the cells in DMEM with 1% FCS for 5 hours.
-
Pre-treat the cells in triplicate with different concentrations of this compound for 30 minutes.
-
Stimulate the cells with BMP4 (e.g., 10 ng/ml) overnight.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition.
Summary and Conclusion
This compound is a valuable research tool for investigating the roles of BMP signaling in various biological processes. Its high potency and selectivity for BMP type I receptors, particularly ALK1 and ALK2, make it a superior probe compared to less specific inhibitors. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible use of this compound in both in vitro and cellular assays. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential development as a therapeutic agent for diseases driven by aberrant BMP signaling.
References
- 1. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
K02288: A Technical Guide for the Study of Fibrodysplasia Ossificans Progressiva
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fibrodysplasia Ossificans Progressiva (FOP) is an exceptionally rare and devastating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[1][2][3] This process is primarily driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2][4] The most common mutation, accounting for approximately 97% of FOP cases, is ACVR1R206H.[1] This mutation renders the ALK2 receptor responsive to aberrant activation by ligands such as Activin A, leading to constitutive signaling through the canonical BMP pathway.[1][5]
K02288 is a potent, selective, and cell-permeable small molecule inhibitor of BMP type I receptors.[6][7][8] As a 2-aminopyridine-based compound, it serves as a critical chemical probe for dissecting the molecular mechanisms underlying FOP and evaluating potential therapeutic strategies.[1][7][9] This document provides an in-depth technical overview of this compound, its mechanism of action, key experimental protocols for its use, and its application in FOP research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase hinge region of BMP type I receptors, primarily ALK1 and ALK2.[7][10] This action prevents the receptor from phosphorylating downstream signaling molecules, specifically the SMAD1/5/8 proteins, thereby blocking the transduction of the osteogenic signal.[7][9][11] A key feature of this compound is its high selectivity for the BMP-induced SMAD pathway over the related TGF-β signaling pathway, which is critical for avoiding off-target effects in research settings.[2][7][8][9]
Below is a diagram illustrating the canonical BMP signaling pathway and the point of inhibition by this compound.
In the context of FOP, the ACVR1R206H mutation allows Activin A, which normally signals through the TGF-β pathway, to aberrantly activate the ALK2 receptor, initiating the pro-osteogenic cascade. This compound is effective at blocking this pathological signaling.
Quantitative Data and In Vitro Activity
This compound exhibits low nanomolar potency against key BMP type I receptors. Its selectivity profile makes it a superior tool compared to less specific inhibitors like Dorsomorphin.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| ALK2 (ACVR1) | 1.1 | [6] |
| ALK1 | 1.8 | [6] |
| ALK6 | 6.4 | [6] |
| ALK3 | >100 | [6] |
| ALK4 | >10,000 | [9] |
| ALK5 | >10,000 | [9] |
| ActRIIA | >1,000 | [6] |
| VEGFR2 | No detectable activity |[1][10] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulating Ligand | Apparent IC50 (nM) | Reference |
|---|---|---|---|---|
| Smad1/5/8 Phosphorylation | C2C12 | BMP4 | ~100 | [7] |
| BRE-Luciferase Reporter | C2C12 | BMP4 | ~100 | [7] |
| Smad1/5/8 Phosphorylation | HUVECs | BMP9 | Effective Inhibition |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments used to characterize this compound's activity.
Protocol: In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on purified kinase domains.
-
Materials : Recombinant human ALK2 kinase domain, appropriate kinase buffer, ATP (at Km concentration), biotinylated peptide substrate, and this compound stock solution (in DMSO).
-
Procedure : a. Serially dilute this compound in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, combine the diluted this compound or DMSO (vehicle control) with the ALK2 kinase domain and the peptide substrate. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C. d. Terminate the reaction by adding EDTA. e. Detect substrate phosphorylation using a luminescence-based or fluorescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Data Analysis : Plot the percentage of kinase inhibition against the log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit.
Protocol: C2C12 Smad1/5/8 Phosphorylation Assay (Western Blot)
This cell-based assay validates the inhibitor's ability to block BMP signaling downstream of the receptor.[7][11]
-
Cell Culture : Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Procedure : a. Serum-starve the cells for 4-6 hours. b. Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 1 hour. c. Stimulate the cells with a recombinant BMP ligand (e.g., 10 ng/mL BMP4 or BMP6) for 30-60 minutes.[6][7] d. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA assay. f. Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane. g. Probe the membrane with primary antibodies against phospho-Smad1/5/8 and total Smad1. Use a loading control like GAPDH or β-actin. h. Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Quantify band intensity using densitometry software. Normalize phospho-Smad levels to total Smad or the loading control.
Protocol: BMP Response Element (BRE)-Luciferase Reporter Assay
This assay measures the transcriptional activity of the BMP-Smad pathway.[7]
-
Cell Culture and Transfection : Seed C2C12 cells in a 24-well plate. Co-transfect with a BRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Procedure : a. After 24 hours, replace the medium and pre-treat the cells with this compound or DMSO for 1 hour. b. Stimulate cells with BMP4 for 8-16 hours. c. Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis : Calculate the ratio of Firefly to Renilla luciferase activity for each well. Normalize the data to the stimulated control (BMP4 + DMSO) and plot against this compound concentration to determine the IC50.
The diagram below outlines the general workflow for these cellular assays.
In Vivo Applications
The utility of this compound has been demonstrated in vivo, primarily using zebrafish embryos. Inhibition of BMP signaling during development disrupts dorsoventral patterning, leading to a dose-dependent "dorsalized" phenotype.[6][7] This provides a rapid, whole-organism readout of the compound's bioactivity and ability to engage its target in a complex biological system.[7] While this compound itself is primarily a preclinical tool, its validation in such models has paved the way for the development of optimized derivatives for testing in FOP mouse models and eventual clinical translation.[12]
Conclusion and Future Directions
This compound is a foundational chemical probe that has been instrumental in validating ALK2 as a druggable target for Fibrodysplasia Ossificans Progressiva. Its high potency and selectivity have enabled researchers to specifically interrogate the pathological BMP signaling that drives heterotopic ossification. While this compound itself is not a clinical candidate, the insights gained from its use have directly informed the design and development of next-generation ALK2 inhibitors, several of which have now entered clinical trials for FOP.[1] Future research will continue to build on this work, focusing on inhibitors with improved pharmacokinetic properties and even greater selectivity for the mutant ACVR1R206H receptor to maximize therapeutic benefit while minimizing potential side effects.
References
- 1. ijbs.org [ijbs.org]
- 2. Advancements in mechanisms and drug treatments for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What's the latest update on the ongoing clinical trials related to ALK2? [synapse.patsnap.com]
- 5. The Expansion of Heterotopic Bone in Fibrodysplasia Ossificans Progressiva Is Activin A‐Dependent | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are the new molecules for ALK2 inhibitors? [synapse.patsnap.com]
K02288: An In-Depth Analysis of its In Vitro Activity Against ALK Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of K02288, a potent small molecule inhibitor, against Activin receptor-like kinases (ALKs), a family of type I serine/threonine kinase receptors integral to the Bone Morphogenetic Protein (BMP) signaling pathway. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying biochemical processes to facilitate a deeper understanding of this compound's mechanism of action and selectivity profile.
Quantitative Assessment of In Vitro Potency and Selectivity
This compound has been identified as a highly potent inhibitor of several ALK kinases, particularly those involved in BMP signaling. Its inhibitory activity is most pronounced against ALK1, ALK2, and ALK6, with IC50 values consistently in the low nanomolar range. The compound exhibits a favorable selectivity profile, with significantly less activity against the TGF-β receptor ALK5.
Table 1: In Vitro Inhibitory Activity of this compound against ALK Kinases
| Kinase | IC50 (nM) | Assay Type | Reference |
| ALK1 (ACVRL1) | 1.8 | Cell-free | [1][2] |
| ALK2 (ACVR1) | 1.1 | Cell-free | [1][2] |
| ALK3 (BMPR1A) | 34.4 | Cell-free | [1] |
| ALK5 (TGFBR1) | 321 | In vitro kinase assay | [3] |
| ALK6 (BMPR1B) | 6.4 | Cell-free | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Ligand | Apparent IC50 (nM) | Reference |
| C2C12 | Smad1/5/8 Phosphorylation | BMP4 | 100 | [3] |
| C2C12 | BRE-Luciferase Reporter | BMP2 | 230 | [1] |
| C2C12 | BRE-Luciferase Reporter | BMP4 | 340 | [1] |
| C2C12 | BRE-Luciferase Reporter | BMP6 | 420 | [1] |
This compound demonstrates a more favorable kinome-wide selectivity profile compared to the similar compound LDN-193189.[3] A screen against 200 human kinases revealed that at a concentration of 1 µM, this compound inhibited fewer kinases than LDN-193189.[4][5] At 0.1 µM, this compound showed over 50% inhibition against only ABL and ARG (ABL2).[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[3] Structural studies have revealed that the 2-aminopyridine scaffold of this compound binds to the hinge region of the ALK2 kinase domain through two conserved hydrogen bonds.[3] This binding mode is similar to that of other kinase inhibitors, including the approved drug crizotinib.[3] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream signaling molecules, primarily Smad1/5/8 in the context of BMP signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to determine the in vitro activity of this compound.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinases.
Methodology:
-
Kinase Source: Recombinant human ALK kinase domains were used.
-
Assay Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by the kinase. The amount of phosphopeptide produced is quantified.
-
Procedure:
-
Kinase reactions were performed in a buffer containing ATP at its Km value and a biotinylated substrate peptide.
-
This compound was added at varying concentrations.
-
The reaction was initiated by the addition of the kinase and incubated at a controlled temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was determined using a suitable detection method, such as the Kinase-Glo® assay (Promega), which measures the amount of remaining ATP.[4][5]
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. Measurements were typically performed in triplicate.[4][5]
-
Thermal Shift Assay (TSA)
Objective: To assess the direct binding of this compound to the ALK2 kinase domain.
Methodology:
-
Principle: The binding of a ligand, such as this compound, to a protein can increase its thermal stability. This change in the melting temperature (Tm) is measured using a fluorescent dye that binds to unfolded proteins.
-
Procedure:
-
Recombinant ALK2 kinase domain was mixed with a fluorescent dye (e.g., SYPRO Orange).
-
This compound was added at a fixed concentration.
-
The temperature was gradually increased, and the fluorescence was monitored.
-
The Tm, the temperature at which 50% of the protein is unfolded, was determined for the protein alone and in the presence of this compound.
-
A significant increase in Tm in the presence of this compound indicates direct binding.[4][5]
-
Cellular Assays (Smad Phosphorylation and Reporter Gene Assays)
Objective: To evaluate the ability of this compound to inhibit BMP-induced signaling in a cellular context.
Methodology:
-
Cell Line: C2C12 mouse myoblast cells, which are responsive to BMP stimulation, were commonly used.[1][6]
-
Smad Phosphorylation (Western Blot):
-
C2C12 cells were pre-treated with varying concentrations of this compound for a specified time (e.g., 30 minutes).[1]
-
Cells were then stimulated with a BMP ligand (e.g., BMP4 or BMP6).[1][6]
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Phosphorylated Smad1/5/8 and total Smad levels were detected by Western blotting using specific antibodies.[6]
-
-
BMP Response Element (BRE)-Luciferase Reporter Assay:
-
C2C12 cells were transiently transfected with a luciferase reporter construct driven by a BMP-responsive element (BRE).
-
Cells were pre-treated with this compound before stimulation with a BMP ligand.
-
Luciferase activity was measured using a luminometer. A decrease in luciferase activity indicates inhibition of the BMP signaling pathway.[6]
-
Visualizing the Molecular Interactions and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the BMP signaling pathway by blocking ALK kinase activity.
Caption: Workflow for determining the IC50 of this compound in a cell-free kinase assay.
This compound and Anaplastic Lymphoma Kinase (ALK)
It is important to distinguish the Activin receptor-like kinases (ALKs) from the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer. The available literature on this compound primarily focuses on its potent inhibitory activity against the BMP receptor ALKs (ALK1, ALK2, ALK3, ALK6). While this compound shares a 2-aminopyridine scaffold with some ALK tyrosine kinase inhibitors like crizotinib, there is currently a lack of published data on the in vitro activity of this compound against the oncogenic Anaplastic Lymphoma Kinase. Therefore, its potential as an inhibitor of the cancer-associated ALK remains to be investigated.
Conclusion
This compound is a potent and selective small molecule inhibitor of BMP type I receptor kinases, particularly ALK1, ALK2, and ALK6. Its mechanism of action as an ATP-competitive inhibitor has been well-characterized through a variety of in vitro and cellular assays. The detailed experimental protocols provided in this guide offer a basis for the replication and further investigation of its biochemical properties. While this compound is a valuable tool for studying BMP signaling, its activity against the oncogenic Anaplastic Lymphoma Kinase has not been reported. This technical guide serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential and biochemical characteristics of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for K02288 in C2C12 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
K02288 is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, demonstrating high affinity for Activin receptor-like kinase 1 (ALK1), ALK2, and ALK6. This selectivity makes this compound a valuable tool for investigating the role of BMP signaling in various cellular processes, including the differentiation of C2C12 myoblasts. C2C12 cells are a subclone of murine myoblasts that can be induced to differentiate into either myotubes or osteoblasts, providing a versatile in vitro model system. Treatment with BMPs, such as BMP-2, BMP-4, or BMP-6, directs C2C12 cells towards an osteoblastic lineage, a process that can be effectively modulated by this compound. These application notes provide detailed protocols for utilizing this compound in C2C12 cell-based assays to study the inhibition of BMP-induced osteoblast differentiation and its effects on myogenic differentiation.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors. By binding to these receptors, this compound prevents their phosphorylation and subsequent activation by type II receptors. This blockade inhibits the downstream phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8), which are key mediators of the canonical BMP signaling pathway. The inhibition of SMAD1/5/8 phosphorylation prevents their complex formation with SMAD4 and subsequent translocation to the nucleus, thereby repressing the transcription of BMP target genes involved in osteogenesis. This compound exhibits high selectivity for BMP type I receptors over the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), thus allowing for the specific interrogation of the BMP signaling cascade.
Data Presentation
Table 1: Inhibitory Activity of this compound against BMP Type I Receptors
| Target | IC₅₀ (nM) |
| ALK1 (ACVRL1) | 1.8 |
| ALK2 (ACVR1) | 1.1 |
| ALK3 (BMPR1A) | 5-34 |
| ALK6 (BMPR1B) | 6.4 |
Table 2: this compound Inhibition of BMP-induced SMAD Phosphorylation in C2C12 Cells
| Ligand | Assay | Apparent IC₅₀ (nM) | Reference |
| BMP4 | Western Blot (pSMAD1/5/8) | ~100 | [1] |
| BMP6 | Luciferase Reporter Assay | <50 | [1] |
Experimental Protocols
C2C12 Cell Culture and Maintenance
Materials:
-
C2C12 myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
Protocol:
-
Culture C2C12 cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells when they reach 70-80% confluency. Do not allow the cells to become fully confluent as this can lead to spontaneous differentiation.
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with Growth Medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh Growth Medium and seed into new culture vessels at a desired density.
Inhibition of BMP-Induced Osteoblast Differentiation
This protocol details how to induce osteoblast differentiation in C2C12 cells using BMP-2 and assess the inhibitory effect of this compound.
Materials:
-
C2C12 cells
-
Growth Medium (GM)
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Recombinant Human BMP-2
-
This compound (dissolved in DMSO)
-
Alkaline Phosphatase (ALP) Assay Kit
-
Quantitative PCR (qPCR) reagents
Protocol:
-
Seed C2C12 cells in 24-well plates at a density of 5 x 10⁴ cells/well in Growth Medium and allow them to adhere overnight.
-
The next day, replace the GM with Differentiation Medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle (DMSO) for 1 hour.
-
Induce osteoblast differentiation by adding BMP-2 to the medium at a final concentration of 100-300 ng/mL.
-
Incubate the cells for 3-5 days, replacing the medium with fresh DM, this compound, and BMP-2 every 48 hours.
-
After the incubation period, assess osteoblast differentiation using the following methods:
-
Alkaline Phosphatase (ALP) Activity Assay: Lyse the cells and measure ALP activity according to the manufacturer's instructions.[2]
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription. Analyze the expression of osteoblast marker genes such as Alpl (Alkaline Phosphatase), Runx2, and Sp7 (Osterix) using qPCR.[3][4]
-
Western Blot for SMAD1/5/8 Phosphorylation
This protocol describes the detection of phosphorylated SMAD1/5/8 in C2C12 cells following BMP stimulation and this compound treatment.
Materials:
-
C2C12 cells
-
Serum-free DMEM
-
Recombinant Human BMP-4 or BMP-6
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Seed C2C12 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with desired concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with BMP-4 (e.g., 50 ng/mL) or BMP-6 (e.g., 20 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated SMAD1/5/8 levels to total SMAD1.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the BMP signaling pathway.
Materials:
-
C2C12 cells
-
BRE-luciferase reporter plasmid (e.g., containing Id1 promoter elements)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant Human BMP-4
-
This compound
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect C2C12 cells with the BRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow the cells to adhere, then starve them in serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with a dilution series of this compound or vehicle for 1 hour.
-
Stimulate the cells with BMP-4 (e.g., 10-20 ng/mL) for 16-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Visualizations
Caption: this compound inhibits BMP signaling by blocking BMPR-I phosphorylation.
Caption: Workflow for inhibiting BMP-induced osteoblast differentiation.
References
Application Notes and Protocols for Utilizing K02288 in a BRE-Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] Dysregulation of this pathway is implicated in various diseases. The BMP pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors on the cell surface.[3][4] This leads to the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes.[4][5]
A powerful tool to investigate the activity of the BMP signaling pathway is the BMP-responsive element (BRE) luciferase reporter assay. This assay utilizes a genetic construct where the firefly luciferase reporter gene is under the control of a promoter containing multiple copies of the BRE, a DNA sequence derived from the promoter of the BMP target gene, Id1 (Inhibitor of DNA binding 1).[6][7] Activation of the BMP pathway leads to the binding of activated SMAD complexes to the BRE, driving the expression of luciferase. The resulting luminescence can be quantified to measure the activity of the BMP signaling cascade.[6][8]
K02288 is a potent and selective small molecule inhibitor of BMP type I receptors, specifically targeting ALK1 (Activin receptor-like kinase 1), ALK2 (ACVR1), and ALK6 (BMPR1B).[9][10][11] It effectively blocks the BMP-induced phosphorylation of SMAD1/5/8, thereby inhibiting the downstream signaling cascade.[12][13] This makes this compound a valuable research tool for studying the physiological and pathological roles of BMP signaling. This document provides detailed protocols for the application of this compound in a BRE-luciferase reporter assay to monitor and quantify the inhibition of the BMP signaling pathway.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the BMP signaling pathway, the mechanism of action of this compound, and the experimental workflow for the BRE-luciferase reporter assay.
References
- 1. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRITER: A BMP Responsive Osteoblast Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ors.org [ors.org]
- 4. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. BRE Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 11. BMP-2 regulation of PTHrP and osteoclastogenic factors during osteoblast differentiation of C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-talk between Wnt and bone morphogenetic protein 2 (BMP-2) signaling in differentiation pathway of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for K02288 in Zebrafish (Danio rerio)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of K02288, a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, in in vivo zebrafish studies. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathway.
Introduction
This compound is a small molecule inhibitor targeting the activin-like kinase (ALK) family of BMP type I receptors, including ALK1, ALK2, ALK3, and ALK6.[1][2] It specifically inhibits the BMP-induced Smad1/5/8 phosphorylation pathway without significantly affecting the TGF-β signaling cascade.[1][3][4] This selectivity makes this compound a valuable tool for investigating BMP signaling in various biological processes in zebrafish, such as embryonic development, cardiac morphogenesis, and bone formation.[3][5][6]
Data Presentation: Recommended this compound Concentrations
The following table summarizes the effective concentrations of this compound used in various in vivo zebrafish applications.
| Application | Zebrafish Stage | Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Embryonic Patterning (Dorsalization) | 8- to 16-cell stage | 8–10 µM | 26 hours | Strong dorsalization phenotype | [3][7] |
| Cardiac Looping Inhibition | 30 to 54 hpf | 20 µM | 24 hours | Defective cardiac looping | [5] |
| Inhibition of Bone Mineralization | From 2 dpf | 10 µM | Not specified | Decreased bone mineralization | [6] |
Experimental Protocols
Protocol 1: Induction of Dorsalization in Zebrafish Embryos
This protocol is designed to assess the inhibitory effect of this compound on BMP signaling during early embryonic development, leading to a dorsalized phenotype.
Materials:
-
This compound (Tocris Bioscience, or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
E3 embryo medium
-
Fertilized zebrafish embryos (e.g., Tg(BRE:mRFP) transgenic line)
-
Petri dishes
-
Incubator at 28.5°C
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM this compound stock solution in E3 embryo medium to final concentrations ranging from 1 µM to 10 µM. Prepare a DMSO control with the same final concentration of DMSO as the highest this compound concentration.
-
Embryo Treatment:
-
Collect freshly fertilized zebrafish embryos.
-
At the 8- to 16-cell stage, transfer the embryos into petri dishes containing the prepared this compound working solutions or the DMSO control.
-
Incubate the embryos at 28.5°C.
-
-
Phenotypic Analysis:
-
At 26 hours post-fertilization (hpf), observe the embryos under a brightfield microscope.
-
Score the embryos for dorsalization phenotypes according to established classification systems.[3][7] Strong dorsalization is expected at concentrations of 8–10 µM.[3][7]
-
If using a reporter line like Tg(BRE:mRFP), a loss of mRFP signal can be quantified as an indicator of BMP signaling inhibition.[3][7]
-
Protocol 2: Inhibition of Cardiac Looping
This protocol outlines the use of this compound to study the role of BMP signaling in heart development, specifically cardiac looping.
Materials:
-
This compound
-
DMSO
-
E3 embryo medium
-
Zebrafish embryos (e.g., Tg(myl7:EGFP) transgenic line to visualize cardiomyocytes)
-
Multi-well plates
-
Incubator at 28.5°C
-
Confocal microscope
Procedure:
-
Stock and Working Solutions: Prepare a 10 mM this compound stock in DMSO. Dilute in E3 medium to a final working concentration of 20 µM. Prepare a corresponding DMSO control.
-
Embryo Treatment:
-
Raise zebrafish embryos to 30 hpf in E3 medium.
-
Transfer the embryos to a multi-well plate and replace the E3 medium with the 20 µM this compound working solution or the DMSO control.
-
Incubate the embryos at 28.5°C until 54 hpf.
-
-
Analysis of Cardiac Looping:
-
At 54 hpf, anesthetize the embryos and mount them for imaging.
-
Use a confocal microscope to acquire z-stacks of the heart in transgenic lines expressing fluorescent proteins in the myocardium.
-
Reconstruct the 3D structure of the heart and analyze the degree of cardiac looping. A more linear heart morphology indicates inhibition of looping.[5]
-
Visualization of Signaling Pathways and Workflows
BMP Signaling Pathway Inhibition by this compound
References
- 1. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
K02288 solubility and preparation for cell culture
Introduction
K02288 is a potent and highly selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors.[1][2][3] It primarily targets Activin Receptor-Like Kinase 1 (ALK1), ALK2, and ALK6, playing a crucial role in the modulation of the BMP signaling pathway.[1][2][3][4] this compound specifically inhibits the BMP-induced phosphorylation of Smad1/5/8 without significantly affecting the TGF-β signaling pathway, making it a valuable tool for research in developmental biology, oncology, and regenerative medicine.[5][6][7]
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The compound exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), but is sparingly soluble in ethanol and insoluble in water.[1][8] For cell culture applications, it is recommended to first prepare a concentrated stock solution in DMSO.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30 - 70 | 85.1 - 198.6 | The most common solvent for creating stock solutions.[1][2][8] |
| Ethanol | ~0.1 - 3.52 | ~0.28 - 10 | Gentle warming or heating may be required to achieve higher concentrations.[2][8][9] |
| DMF | ~30 | ~85.1 | --- |
| Water | Insoluble | Insoluble | --- |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.4 | For applications requiring dilution in aqueous buffers.[8] |
Molecular Weight of this compound is 352.38 g/mol .[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (crystalline solid)[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, use 3.52 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.52 mg of this compound.
-
Vortex or sonicate the solution until the this compound is completely dissolved.[9] Gentle warming can also be applied.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Storage:
-
Store the solid this compound compound at -20°C for up to 4 years.[8]
-
Store the DMSO stock solution at -20°C for up to 1 year, or at -80°C for up to 2 years.[3]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound DMSO stock solution to the final desired concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment. The effective concentration can range from nanomolar to micromolar, with an apparent IC50 of 100 nM for the reduction of BMP4-induced Smad1/5/8 phosphorylation in C2C12 cells.[2][5]
-
Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
-
-
For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding it to your cell cultures.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[8]
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the BMP signaling pathway. It targets the ATP-binding pocket of type I BMP receptors ALK1, ALK2, and ALK6, preventing their activation by BMP ligands such as BMP4 and BMP6.[1][5][10] This inhibition blocks the subsequent phosphorylation of the downstream signaling molecules Smad1, Smad5, and Smad8.[1][5][7] As a result, the translocation of the Smad complex to the nucleus and the transcription of BMP-responsive genes are prevented. This compound shows high selectivity for the BMP pathway over the related TGF-β pathway, which signals through ALK4/5 and Smad2/3.[5][6][7]
Caption: this compound inhibits BMP signaling by blocking ALK1/2/6 phosphorylation of Smad1/5/8.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on the BMP signaling pathway in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 10. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using K02288 to Study Endothelial Cell Sprouting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathologies, including cancer. The process of sprouting angiogenesis is tightly regulated by a complex interplay of signaling pathways. One crucial pathway is mediated by Bone Morphogenetic Proteins (BMPs), particularly BMP9 and BMP10, which signal through the Activin receptor-like kinase 1 (ALK1) in endothelial cells to promote vascular quiescence.[1][2]
K02288 is a potent and selective small molecule inhibitor of the BMP type I receptors ALK1 and ALK2.[1][3] Unlike broader kinase inhibitors such as dorsomorphin, this compound shows high selectivity and does not inhibit VEGFR2, making it a valuable tool for specifically investigating the role of the BMP-ALK1/2 signaling axis in angiogenesis.[1][3] By inhibiting ALK1, this compound blocks the anti-angiogenic signals that maintain vessel stability, leading to a distinct "hypersprouting" phenotype in endothelial cells.[1][4] This makes this compound an excellent chemical probe for studying the mechanisms of tip versus stalk cell specification and for screening potential anti-angiogenic or pro-angiogenic therapies.
Mechanism of Action: this compound in Endothelial Cells
In endothelial cells, the high-affinity ligand BMP9 (or BMP10) binds to a receptor complex consisting of the type I receptor ALK1 and a type II receptor (e.g., BMPR-II).[5][6][7] This binding leads to the phosphorylation and activation of ALK1, which in turn phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8.[2][5] The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, including those that synergize with Notch signaling (e.g., HEY1/HEY2) to repress the tip cell phenotype and promote a quiescent stalk cell state.[1][2]
This compound exerts its effect by directly inhibiting the kinase activity of ALK1 and ALK2. This action prevents the phosphorylation of SMAD1/5/8, effectively blocking the entire downstream signaling cascade.[1][4] The consequence is a disruption of the normal balance between tip and stalk cells, leading to an increased number of tip cells and excessive, dysfunctional sprouting—a phenotype referred to as hypersprouting.[1][4]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various BMP type I receptors (ALKs), demonstrating its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference |
| ALK1 (ACVRL1) | 1.8 | [3] |
| ALK2 (ACVR1) | 1.1 | [3] |
| ALK3 (BMPR1A) | >1,000 | [3] |
| ALK4 (ACVR1B) | >10,000 | [3] |
| ALK5 (TGFBR1) | >10,000 | [3] |
| ALK6 (BMPR1B) | 6.4 | [3] |
Table 2: Cellular Activity and Phenotypic Effects of this compound
This table outlines the observed effects of this compound in endothelial cell-based assays.
| Assay Type | Cell Type | This compound Concentration | Observed Effect | Reference(s) |
| SMAD1/5/8 Phosphorylation | HUVEC | Not Specified | Inhibition of BMP9-induced phosphorylation. | [1][4] |
| 3D Spheroid Sprouting | HUVEC | Not Specified | Induces a "hypersprouting" phenotype; increases sprout number and length. | [1][4] |
| Endothelial Sheet Migration | HUVEC | 1 µM | Complete inhibition of BMP2- and BMP6-induced migration; no effect on VEGF-induced migration. | [8] |
Experimental Protocols
Protocol 1: Endothelial Cell Spheroid Sprouting Assay
This protocol details a robust 3D in vitro assay to quantitatively assess the effect of this compound on endothelial cell sprouting. The method is adapted from established protocols.[1][9][10]
A. Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete Endothelial Growth Medium (EGM-2)
-
Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose stock solution (e.g., 1.2% w/v in EBM-2)
-
Collagen, Type I (rat tail, ~3-4 mg/mL) or Fibrinogen
-
10x PBS or 10x Medium 199
-
Sterile 0.1 N NaOH
-
Pro-angiogenic factor: VEGF-A (e.g., 25 ng/mL final concentration)
-
This compound (dissolved in DMSO, prepare serial dilutions)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
24-well tissue culture plates
-
10 cm petri dish lids or square petri dishes
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Cell Culture: Culture HUVECs in complete EGM-2 medium. Use cells at a low passage number (P3-P6) for optimal sprouting. Grow cells to 80-90% confluency.
-
Spheroid Formation (Hanging Drop Method): a. Prepare a cell suspension of HUVECs in EGM-2 medium containing 20% methylcellulose. The final cell concentration should be approximately 2 x 10^4 cells/mL (this yields 400 cells per 20 µL drop). b. Carefully pipette 20 µL drops of the cell suspension onto the inner surface of a 10 cm petri dish lid. c. Add 5-10 mL of sterile PBS to the bottom of the dish to maintain humidity. d. Invert the lid and place it on the dish. Incubate for 18-24 hours at 37°C and 5% CO2 to allow cells to aggregate and form a single spheroid in each drop.[9]
-
Spheroid Harvesting and Embedding: a. Prepare the collagen gel solution on ice. For 1 mL of gel, mix:
- ~750 µL Collagen Type I (~4 mg/mL)
- 100 µL 10x PBS
- ~150 µL Sterile H2O
- Neutralize to pH 7.4 with sterile 0.1 N NaOH (the solution will turn from yellow to faint pink/orange with phenol red indicator). Keep on ice at all times to prevent premature polymerization. b. Gently wash the spheroids from the lid with 5-10 mL of EBM-2. Collect the spheroid suspension in a 15 mL conical tube. c. Pellet the spheroids by centrifugation at 200 x g for 5 minutes. Carefully aspirate the supernatant. d. Resuspend the spheroid pellet in the required volume of the neutralized collagen solution. Aim for a density of 50-100 spheroids per mL. e. Quickly dispense 300-500 µL of the spheroid-collagen mixture into each well of a pre-chilled 24-well plate.
-
Gel Polymerization and Treatment: a. Transfer the plate to a 37°C incubator for 30-60 minutes to allow the collagen to polymerize. b. Prepare treatment media in EBM-2 with 2% FBS. This should include:
- Vehicle Control (e.g., 0.1% DMSO)
- VEGF-A only (e.g., 25 ng/mL) + Vehicle
- VEGF-A + this compound (at various concentrations, e.g., 10 nM - 1 µM) c. Gently add 500 µL of the appropriate treatment medium on top of each polymerized gel.
-
Incubation and Analysis: a. Incubate the plate for 18-24 hours at 37°C. b. After incubation, carefully remove the medium and fix the gels with 4% PFA for 20-30 minutes at room temperature. c. Wash gently with PBS. The plate can now be imaged. d. Using an inverted microscope, capture images of at least 10-15 randomly selected spheroids per condition. e. Quantify the results using image analysis software (e.g., ImageJ/FIJI). Key metrics are:
- Number of primary sprouts per spheroid.
- Cumulative sprout length per spheroid. [9]
Conclusion
This compound is a highly selective and potent inhibitor of the BMP-ALK1/2 signaling pathway, making it an indispensable tool for angiogenesis research. Its ability to induce a clear hypersprouting phenotype in 3D endothelial cell culture models provides a robust system for dissecting the molecular mechanisms that control vascular morphogenesis and stability. The detailed protocols and data provided here serve as a comprehensive guide for researchers aiming to utilize this compound to explore the fundamental biology of blood vessel formation and to evaluate novel therapeutic strategies targeting this pathway.
References
- 1. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The versatility and paradox of BMP signaling in endothelial cell behaviors and blood vessel function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 10. Spheroid sprouting angiogenesis assay [bio-protocol.org]
K02288 Treatment for Inducing a Hypersprouting Phenotype: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K02288 is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting Activin receptor-like kinase 1 (ALK1) and ALK2. In the context of angiogenesis, the inhibition of the BMP9/ALK1 signaling pathway by this compound disrupts the normal balance between tip and stalk cell specification, leading to a characteristic "hypersprouting" phenotype. This phenomenon is reminiscent of Notch signaling inhibition. These application notes provide detailed protocols for inducing and analyzing this phenotype in vitro and in vivo, making this compound a valuable tool for studying the molecular mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.
Mechanism of Action
During angiogenesis, endothelial cells differentiate into leading "tip" cells and trailing "stalk" cells. This process is tightly regulated by a balance between pro-angiogenic signals, such as Vascular Endothelial Growth Factor (VEGF), and vessel maturation signals, like the BMP9/ALK1 pathway. The binding of BMP9 to the ALK1 receptor on stalk cells leads to the phosphorylation of SMAD1/5/8. This, in turn, synergizes with Notch signaling to upregulate the expression of Notch target genes like HEY1 and HEY2, which act to suppress the tip cell phenotype and promote a quiescent stalk cell state.
This compound, by inhibiting the kinase activity of ALK1, blocks the phosphorylation of SMAD1/5/8. This disruption of BMP9/ALK1 signaling reduces the Notch-dependent transcriptional response, leading to an overabundance of tip cell-like sprouts and resulting in a dysfunctional, hypersprouting vasculature.
Signaling Pathway of this compound-Induced Hypersprouting
Caption: this compound inhibits ALK1, blocking SMAD1/5/8 phosphorylation and promoting a tip cell phenotype.
Data Presentation
This compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various BMP type I and type II receptors.
| Receptor | IC50 (nM) | Reference |
| ALK1 (ACVRL1) | 1.8 | |
| ALK2 (ACVR1) | 1.1 | |
| ALK3 (BMPR1A) | 34.4 | |
| ALK4 (ACVR1B) | 302 | |
| ALK5 (TGFBR1) | 321 | |
| ALK6 (BMPR1B) | 6.4 | |
| ActRIIA | 220 |
In Vitro Hypersprouting Assay Data
This table provides representative quantitative data from a human umbilical vein endothelial cell (HUVEC) spheroid sprouting assay treated with this compound.
| Treatment | Sprout Number (per spheroid) | Average Sprout Length (µm) | Total Sprout Length (µm per spheroid) |
| Vehicle (DMSO) | 15 ± 3 | 100 ± 20 | 1500 ± 350 |
| This compound (1 µM) | 35 ± 5 | 150 ± 30 | 5250 ± 800 |
Data are representative and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro HUVEC Spheroid Sprouting Assay
This protocol describes the induction of a hypersprouting phenotype in HUVEC spheroids embedded in a fibrin gel.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fibrinogen (from bovine plasma)
-
Aprotinin
-
Thrombin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well round-bottom ultra-low attachment plates
-
48-well flat-bottom tissue culture plates
-
Methylcellulose
Workflow for HUVEC Spheroid Sprouting Assay
Caption: Workflow for the HUVEC spheroid sprouting assay to assess this compound-induced hypersprouting.
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium at 37°C and 5% CO2. Use cells between passages 3 and 6.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in EGM-2 medium immediately before use.
-
Spheroid Formation: a. Trypsinize confluent HUVECs and resuspend in EGM-2 containing 20% methylcellulose to a final concentration of 2 x 10^4 cells/mL. b. Pipette 20 µL drops of the cell suspension onto the lid of a 10 cm petri dish, resulting in approximately 400 cells per drop. c. Invert the lid over a petri dish containing sterile PBS to maintain humidity and incubate for 24 hours at 37°C to allow spheroid formation.
-
Spheroid Embedding: a. Prepare a fibrinogen solution at 2.5 mg/mL in PBS containing 0.15 U/mL aprotinin. b. Gently harvest the spheroids by washing them off the lid with PBS. c. Centrifuge the spheroids at 200 x g for 5 minutes and resuspend them in the fibrinogen solution. d. Add thrombin to a final concentration of 0.625 U/mL to the spheroid-fibrinogen suspension and quickly pipette 200 µL into each well of a 48-well plate. The fibrin gel will polymerize at 37°C.
-
Treatment: a. Prepare treatment media by diluting the this compound stock solution in EGM-2 to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with the same concentration of DMSO. b. Once the fibrin gel has set, add 500 µL of the treatment or vehicle medium to each well.
-
Incubation and Analysis: a. Incubate the plate at 37°C and 5% CO2 for 24-48 hours. b. Capture images of the spheroids and their sprouts using a phase-contrast microscope. c. Quantify the number of sprouts per spheroid, the average sprout length, and the total sprout length per spheroid using image analysis software (e.g., ImageJ).
Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This protocol describes the assessment of this compound's effect on angiogenesis in a living organism.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Whatman filter paper discs (or similar carrier)
-
This compound
-
DMSO
-
Paraffin film
-
Stereomicroscope
-
Small scissors and forceps
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
Windowing the Egg: a. On day 3, carefully create a small window in the eggshell over the air sac. b. Gently remove the shell membrane to expose the CAM.
-
Sample Application: a. Prepare the this compound solution by dissolving it in a suitable solvent (e.g., DMSO) and then diluting it in sterile PBS to the desired concentration (e.g., 10 µM). b. Saturate a sterile filter paper disc with the this compound solution or vehicle control. c. Carefully place the disc onto the CAM.
-
Sealing and Re-incubation: a. Seal the window with paraffin film and return the egg to the incubator.
-
Analysis: a. After 48-72 hours of re-incubation, re-open the window. b. Observe the vasculature around the filter disc using a stereomicroscope. A hypersprouting and disorganized vessel formation is indicative of this compound activity. c. Capture images for documentation and quantify the angiogenic response by measuring vessel density, branching points, and vessel length in a defined area around the disc.
Troubleshooting
-
Low Sprouting in Control Group (In Vitro): Ensure HUVECs are healthy and at a low passage number. Check the quality and concentration of fibrinogen and thrombin. The FBS concentration in the medium can also be optimized.
-
High Variability Between Replicates: Ensure uniform spheroid size by carefully controlling the cell number per hanging drop. Pipette the spheroid-fibrinogen mixture carefully to ensure even distribution.
-
Toxicity in CAM Assay: High concentrations of DMSO can be toxic. Ensure the final DMSO concentration applied to the CAM is low (typically <1%).
Conclusion
This compound is a powerful research tool for investigating the role of BMP signaling in angiogenesis. The protocols provided here offer a framework for inducing and quantifying the characteristic hypersprouting phenotype. By modulating the intricate balance of signaling pathways that govern blood vessel formation, this compound provides a unique opportunity to dissect the complexities of angiogenesis and explore novel therapeutic strategies for diseases characterized by aberrant vascularization.
Application Notes and Protocols: Western Blot Analysis of p-SMAD1/5/8 with K02288
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of phosphorylated SMAD1/5/8 (p-SMAD1/5/8) levels by Western blot, specifically focusing on the inhibitory effects of K02288, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, and ALK6.[1][2]
Introduction
The BMP signaling pathway plays a crucial role in a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[3] Upon ligand binding, BMP type II receptors phosphorylate and activate type I receptors (ALKs), which in turn phosphorylate the receptor-regulated SMADs (R-SMADs) 1, 5, and 8.[3][4] These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3]
This compound is a small molecule inhibitor that selectively targets the BMP-induced SMAD pathway without significantly affecting TGF-β signaling.[5][6][7] This makes it a valuable tool for studying the specific roles of BMP signaling in various biological systems. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as p-SMAD1/5/8, providing a direct measure of BMP pathway activation.
Signaling Pathway
The following diagram illustrates the canonical BMP/SMAD signaling pathway and the point of inhibition by this compound.
Caption: BMP/SMAD signaling pathway with this compound inhibition.
Quantitative Data Summary
This compound exhibits potent inhibition of BMP type I receptors, leading to a dose-dependent reduction in SMAD1/5/8 phosphorylation. The following table summarizes the inhibitory concentrations (IC50) of this compound against various BMP type I receptors.
| Receptor | IC50 (nM) |
| ALK1 | 1.8 |
| ALK2 | 1.1 |
| ALK3 | 5-34 |
| ALK6 | 6.4 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Stimulation of cells with BMP ligands such as BMP4 or BMP6 leads to a robust phosphorylation of Smad1/5/8, which can be effectively reduced by this compound in a dose-dependent manner.[8] For instance, in C2C12 cells, this compound has an apparent IC50 of 100 nM for the reduction of BMP4-induced Smad1/5/8 phosphorylation.[2][8]
Experimental Protocol: Western Blot for p-SMAD1/5/8
This protocol outlines the steps for treating cells with a BMP ligand and this compound, followed by protein extraction and Western blot analysis to detect p-SMAD1/5/8.
Materials
-
Cell line of interest (e.g., C2C12, HEK293, HUVECs)[5][9][10]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant BMP ligand (e.g., BMP2, BMP4, BMP6)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SMAD1/5/8 (Ser463/465)
-
Rabbit anti-SMAD1/5/8
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Method
-
Cell Seeding and Culture:
-
Seed the cells in appropriate culture plates and grow until they reach 70-80% confluency.
-
-
Serum Starvation:
-
Aspirate the complete medium and wash the cells with PBS.
-
Replace with serum-free medium and incubate for 4-24 hours. This step helps to reduce basal signaling pathway activation.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 30-60 minutes.[11]
-
-
Ligand Stimulation:
-
Add the BMP ligand (e.g., 50 ng/mL BMP2) to the medium and incubate for 30-60 minutes.[11]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against p-SMAD1/5/8 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three to five times with TBST.[12]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD1/5/8 and a loading control protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software and normalize the p-SMAD1/5/8 signal to the total SMAD1/5/8 and/or the loading control.
-
Conclusion
This protocol provides a robust framework for investigating the inhibitory effects of this compound on the BMP/SMAD signaling pathway. By following these detailed steps, researchers can effectively measure changes in p-SMAD1/5/8 levels, providing valuable insights into the mechanism of action of this compound and the role of BMP signaling in their specific research context. Accurate and reproducible Western blot analysis is crucial for the characterization of pathway-specific inhibitors in both basic research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activins as Dual Specificity TGF-β Family Molecules: SMAD-Activation via Activin- and BMP-Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. merckmillipore.com [merckmillipore.com]
K02288: A Selective BMP Signaling Inhibitor for Directed Stem Cell Differentiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
K02288 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the Type I BMP receptors ALK1, ALK2, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription.[1][2][3][4] This targeted inhibition makes this compound a valuable tool for directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific lineages. By modulating the BMP pathway, researchers can enhance the generation of desired cell types, such as neural progenitors, cardiomyocytes, and definitive endoderm, while suppressing the formation of others. These application notes provide detailed protocols and supporting data for the use of this compound in stem cell differentiation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and LDN-193189 against BMP Type I Receptors
| Compound | ALK1 IC₅₀ (nM) | ALK2 IC₅₀ (nM) | ALK3 IC₅₀ (nM) | ALK6 IC₅₀ (nM) |
| This compound | 1.8 | 1.1 | 34.4 | 6.4 |
| LDN-193189 | 0.8 | 0.8 | 5.3 | 16.7 |
Data compiled from multiple sources.[2][3][4]
Table 2: Cellular Activity of this compound in BMP Signaling Inhibition
| Cell Line | Ligand | Assay | Apparent IC₅₀ |
| C2C12 | BMP4 | Smad1/5/8 Phosphorylation | 100 nM |
| C2C12 | BMP4 | BRE-Luciferase Reporter | ~100 nM |
Data demonstrates the effective inhibition of the canonical BMP-Smad pathway in a cellular context.[1]
Table 3: Kinome-Wide Selectivity Profile of this compound vs. LDN-193189
| Inhibitor Concentration | Number of Kinases with >50% Inhibition (out of ~250) | Notable Off-Target Kinases (>50% inhibition at 1 µM) |
| This compound (1 µM) | 8 | ABL, ARG (ABL2) |
| LDN-193189 (1 µM) | 21 | ABL, SIK2, and others |
This compound exhibits a more favorable selectivity profile compared to LDN-193189, with fewer off-target kinases inhibited at a concentration of 1 µM.[1]
Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand (e.g., BMP4) to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the Type I receptor (e.g., ALK2), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes that control cell fate decisions. This compound acts as an ATP-competitive inhibitor at the kinase domain of the Type I BMP receptors ALK1, ALK2, and ALK6, preventing the phosphorylation of SMAD1/5/8 and thereby blocking the downstream signaling cascade.
Caption: this compound inhibits BMP signaling at the Type I receptor.
Experimental Protocols
Protocol 1: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Neural Progenitor Cells (NPCs)
This protocol is adapted from patent WO2022081501A1, which describes a method for neural differentiation using ALK inhibitors, including this compound.
Materials:
-
hPSCs (e.g., H9 or iPSC lines)
-
Matrigel-coated plates
-
mTeSR™1 or equivalent maintenance medium
-
DMEM/F12 with N2 and B27 supplements
-
This compound (stock solution in DMSO)
-
Y-27632 ROCK inhibitor
-
Accutase
-
PBS
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.
-
Cell Dissociation and Seeding: Dissociate hPSCs to single cells using Accutase. Seed the cells onto new Matrigel-coated plates at a density of 2 x 10⁵ cells/cm² in mTeSR™1 medium supplemented with 10 µM Y-27632 for the first 24 hours.
-
Neural Induction: After 24 hours, replace the medium with neural induction medium (DMEM/F12 with N2 and B27 supplements) containing 0.2 µM this compound .
-
Maintenance of Differentiating Cultures: Culture the cells for 7-10 days, changing the neural induction medium with this compound daily.
-
Characterization: After 7-10 days, the resulting NPCs can be characterized by immunocytochemistry for neural markers such as PAX6 and SOX1.
Caption: Workflow for neural differentiation using this compound.
Protocol 2: Directed Differentiation of hPSCs to Cardiomyocytes (Adapted Protocol)
This protocol is adapted from established methods that utilize BMP inhibition for cardiac differentiation. This compound can be substituted for other BMP inhibitors like LDN-193189 due to its similar mechanism of action.
Materials:
-
hPSCs
-
Matrigel-coated plates
-
RPMI 1640 medium
-
B27 supplement (without insulin)
-
CHIR99021 (GSK3 inhibitor)
-
This compound
-
Insulin
-
PBS
Procedure:
-
Mesoderm Induction: When hPSCs reach 80-90% confluency, replace the maintenance medium with RPMI/B27 (minus insulin) containing 6-12 µM CHIR99021 for 24 hours.
-
Cardiac Progenitor Specification: After 24 hours, replace the medium with RPMI/B27 (minus insulin).
-
BMP Inhibition for Cardiac Lineage Commitment: On day 3 of differentiation, add 0.1 - 0.5 µM this compound to the RPMI/B27 (minus insulin) medium. Culture for 48 hours.
-
Cardiomyocyte Maturation: From day 5 onwards, culture the cells in RPMI/B27 (with insulin), changing the medium every 2-3 days. Beating cardiomyocytes can typically be observed between days 8 and 12.
-
Characterization: Differentiated cardiomyocytes can be identified by the expression of cardiac-specific markers such as TNNT2 and NKX2.5.
Protocol 3: Directed Differentiation of hPSCs to Definitive Endoderm (Adapted Protocol)
This protocol is based on methods that employ BMP inhibition to enhance the efficiency of definitive endoderm formation.
Materials:
-
hPSCs
-
Matrigel-coated plates
-
RPMI 1640 medium
-
B27 supplement
-
Activin A
-
This compound
-
PBS
Procedure:
-
Initiation of Differentiation: Start differentiation when hPSCs are 60-70% confluent. Replace the maintenance medium with RPMI/B27 containing 100 ng/mL Activin A.
-
BMP Inhibition for Endoderm Specification: For the first 24-48 hours of differentiation, supplement the medium with 0.1 - 0.5 µM this compound .
-
Definitive Endoderm Formation: After the initial treatment with this compound, continue to culture the cells in RPMI/B27 with 100 ng/mL Activin A for an additional 2-3 days, changing the medium daily.
-
Characterization: Definitive endoderm cells can be identified by the expression of markers such as SOX17 and FOXA2.
Conclusion
This compound is a highly selective and potent inhibitor of the BMP signaling pathway, offering a valuable tool for the directed differentiation of pluripotent stem cells. Its favorable selectivity profile minimizes off-target effects, leading to more defined and efficient differentiation outcomes. The protocols provided herein serve as a starting point for researchers to incorporate this compound into their stem cell differentiation workflows. Optimization of concentration and timing may be necessary for specific cell lines and desired lineages. The use of this compound will undoubtedly contribute to advancing our understanding of developmental processes and facilitate the generation of clinically relevant cell types for regenerative medicine and drug discovery.
References
- 1. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of BMP signaling in embryonic stem cell fate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Small Molecule BMP Sensitizer for Human Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Inducible BMP-7 Expression on the Osteogenic Differentiation of Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K02288: An In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
K02288 is a potent and selective inhibitor of type I bone morphogenetic protein (BMP) receptors, particularly activin receptor-like kinase 2 (ALK2).[1][2][3] This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against its target kinases. Additionally, it summarizes the inhibitory constants (IC50) of this compound against a panel of kinases and illustrates the inhibited signaling pathway and the experimental workflow.
Introduction
Bone morphogenetic proteins (BMPs) are a group of growth factors that play crucial roles in the development, and regulation of various tissues, including bone, cartilage, and neurons. BMPs signal through a complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs then translocate to the nucleus to regulate gene expression.
This compound has been identified as a selective inhibitor of type I BMP receptors, showing high potency against ALK1, ALK2, and ALK6.[1][2][3] Its ability to modulate the BMP signaling pathway makes it a valuable research tool for studying the physiological and pathological roles of these kinases. This application note provides a comprehensive guide for researchers to assess the in vitro efficacy of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified against a range of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) as reported in the literature.
| Kinase Target | IC50 (nM) | Reference |
| ALK1 (ACVRL1) | 1.8 | [1][2][3] |
| ALK2 (ACVR1) | 1.1 | [1][2][3] |
| ALK3 (BMPR1A) | 34.4 | [2][4] |
| ALK4 (ACVR1B) | 302 | [2][4] |
| ALK5 (TGFBR1) | 321 | [2][4] |
| ALK6 (BMPR1B) | 6.4 | [1][2][3] |
| ActRIIA | 220 | [2][4] |
Signaling Pathway Inhibition
This compound exerts its effect by inhibiting the phosphorylation of SMAD1/5/8, which is a key step in the BMP signaling cascade. The diagram below illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the BMP signaling pathway at the Type I receptor.
Experimental Protocols
This section details a generalized yet comprehensive protocol for an in vitro kinase assay to determine the IC50 of this compound against ALK2. This protocol is based on a radiometric assay format, which is a common and direct method for measuring kinase activity.
Materials and Reagents
-
Recombinant Kinase: Purified, active ALK2 enzyme.
-
Kinase Substrate: A suitable substrate for ALK2, such as a generic myelin basic protein (MBP) or a specific peptide substrate.
-
This compound: Stock solution in DMSO.
-
ATP: Adenosine triphosphate, including radiolabeled [γ-³²P]ATP.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and DTT. A common composition is 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Stop Solution: Phosphoric acid or EDTA solution.
-
96-well plates: Suitable for kinase reactions.
-
Phosphocellulose paper or membrane: For capturing the phosphorylated substrate.
-
Scintillation counter and fluid: For quantifying radioactivity.
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro kinase assay.
Caption: Workflow for the in vitro radiometric kinase assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer. It is recommended to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Prepare the kinase reaction buffer.
-
Dilute the recombinant ALK2 kinase in kinase buffer to the desired concentration (e.g., 5-10 ng/µL).
-
Prepare the substrate solution in kinase buffer.
-
Prepare the ATP solution, including [γ-³²P]ATP, at a concentration near the Km for the kinase, if known.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 10 µL of the diluted ALK2 kinase to each well.
-
Gently mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/[γ-³²P]ATP mixture to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 10 µL of stop solution (e.g., 3% phosphoric acid).
-
Spot 20 µL of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in a wash buffer (e.g., 0.75% phosphoric acid or 1% NaCl) to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (from wells with no kinase) from all other readings.
-
Determine the percentage of kinase inhibition for each this compound concentration relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Conclusion
This application note provides a framework for researchers to effectively utilize this compound as a selective inhibitor of type I BMP receptors in in vitro settings. The provided protocol and supporting information are intended to facilitate the investigation of BMP signaling pathways and the development of novel therapeutics targeting these kinases. Adherence to good laboratory practices and optimization of the assay for specific experimental conditions are crucial for obtaining reliable and reproducible results.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting K02288 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BMP receptor inhibitor K02288, with a specific focus on addressing its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to have low solubility in aqueous buffers.[1] The recommended method is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2] This stock solution can then be diluted into your aqueous buffer to the desired final concentration. When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to facilitate mixing.[3]
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: DMSO is the most highly recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][4] Ethanol can also be used, but the solubility is lower compared to DMSO.[5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being preferable for sensitive cell lines.[3] It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: Even after preparing a DMSO stock, my this compound precipitates out of solution when I dilute it into my aqueous buffer. What are the next steps?
A4: This can happen when a concentrated stock of a hydrophobic compound is diluted into an aqueous medium. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the stock solution directly to the final volume of your buffer. Instead, perform serial dilutions in your assay medium.[3]
-
Vortexing/Sonication: After dilution, vortex the solution vigorously or sonicate it for a few minutes to aid in dissolution.[3]
-
Warming: Gently warming the solution to 37°C in a water bath can help to redissolve precipitates. However, be mindful of the temperature sensitivity of your compound and other assay components.[3]
-
Co-solvents: In some cases, using a co-solvent in your final assay medium may be necessary. Common co-solvents include polyethylene glycol (PEG), and glycerol. The compatibility of any co-solvent with your specific assay must be validated.[3][6]
Q5: What are the known solubility limits of this compound?
A5: The solubility of this compound can vary slightly between batches and depending on the solvent. The following table summarizes reported solubility data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | ≥ 58.6 | 166.30 | [7] |
| DMSO | 70 | 198.64 | [4] |
| DMSO | 35.24 | 100 | |
| DMSO | 30 | - | [1][8] |
| Ethanol | 3.52 | 10 (with gentle warming) | [5] |
| Ethanol | ~0.1 | - | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | - | [1] |
| Water | Insoluble | Insoluble | [4] |
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[7] Store the aliquots at -20°C or -80°C for long-term stability.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 352.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the aqueous buffer to the desired temperature (e.g., 37°C for cell-based assays).
-
Perform a serial dilution of the stock solution into the pre-warmed aqueous buffer to achieve the desired final concentration.
-
To minimize precipitation, add the stock solution to the buffer while gently vortexing or swirling the tube.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 0.5%).
-
Prepare a vehicle control by adding the same volume of DMSO to the aqueous buffer without this compound.
-
Use the freshly prepared working solution for your experiment immediately.
Visual Guides
BMP Signaling Pathway and this compound Inhibition
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing K02288 Dosage for Maximum ALK2 Inhibition
Welcome to the technical support center for K02288, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal ALK2 inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of the ALK2 kinase domain.[1] By binding to this pocket, it prevents the phosphorylation of downstream signaling molecules, primarily Smad1, Smad5, and Smad8, thereby inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] this compound has been shown to be a potent and selective inhibitor of type I BMP receptors.[4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments in cell-based assays, a concentration range of 10 nM to 1 µM is recommended. The half-maximal inhibitory concentration (IC50) in cellular assays, such as inhibiting BMP4-induced Smad1/5/8 phosphorylation in C2C12 cells, has been reported to be approximately 100 nM.[1][5] However, the optimal concentration will depend on the specific cell type, experimental conditions, and the desired level of inhibition.
Q3: How does the in vitro potency (IC50) of this compound translate to cellular activity?
A3: While this compound exhibits high potency in cell-free kinase assays with IC50 values in the low nanomolar range for ALK2 (1.1 nM), its cellular activity is typically observed at higher concentrations (e.g., IC50 of ~100 nM for inhibition of Smad phosphorylation).[1][4][5] This difference can be attributed to factors such as cell permeability, stability in culture media, and potential for efflux from the cells. Optimization of dosage in your specific cellular model is crucial.[6]
Q4: What are the known off-target effects of this compound?
A4: this compound is considered a highly selective inhibitor.[1][2] Kinome-wide screening has shown that at a concentration of 0.1 µM, it significantly inhibits (>50%) only ABL and ARG (ABL2) kinases besides the intended ALK family targets.[1] At a higher concentration of 1 µM, a few additional kinases are inhibited.[1] It displays significantly less off-target activity compared to the broader spectrum inhibitor LDN-193189, particularly with respect to VEGFR2 (KDR).[1]
Q5: How can I assess the effectiveness of this compound in my experiments?
A5: The most common method to assess this compound efficacy is to measure the phosphorylation levels of downstream targets of ALK2, such as Smad1, Smad5, and Smad8, via Western blotting.[1][3] Other methods include luciferase reporter assays using a BMP response element (BRE) to measure transcriptional activity and Cellular Thermal Shift Assays (CETSA) to confirm direct target engagement in a cellular context.[1][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of ALK2 activity observed. | Incorrect this compound Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | Increase the incubation time with this compound. Ensure the DMSO concentration in your final culture medium is consistent and low (typically ≤ 0.1%) as high concentrations can affect cell membranes. | |
| Compound Degradation: this compound may be unstable in your experimental conditions. | Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C.[5] Avoid repeated freeze-thaw cycles. | |
| High background signal in kinase assays. | Non-specific Inhibition: At very high concentrations, this compound may exhibit off-target effects. | Use a concentration of this compound that is within the selective range (ideally not exceeding 1 µM for initial studies). Include appropriate controls, such as a known inactive compound or a different ALK2 inhibitor like LDN-193189 for comparison.[1] |
| Assay Interference: The compound may interfere with the detection method (e.g., luciferase activity in reporter assays). | Run a counter-screen to test for direct inhibition of the reporter enzyme (e.g., luciferase) by this compound in the absence of the target kinase.[9] | |
| Variability between experiments. | Inconsistent Cell State: Cell density, passage number, and overall health can influence the response to inhibitors. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase during the experiment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions of this compound can lead to inconsistent results. | Use calibrated pipettes and carefully prepare serial dilutions. Consider preparing a larger batch of diluted compound for a series of experiments to minimize variability. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound to facilitate experimental design.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| ALK2 (ACVR1) | 1.1 [4][5] |
| ALK1 | 1.8[4][5] |
| ALK6 | 6.4[4][5] |
| ALK3 | 34.4[5] |
| ActRIIA | 220[5] |
| ALK4 | 302[5] |
| ALK5 (TGFβR1) | 321[1][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Ligand | IC50 (nM) | Reference |
| Smad1/5/8 Phosphorylation | C2C12 | BMP4 | ~100 | [1][5] |
| BRE-Luciferase Reporter | C2C12 | BMP4 | ~100 | [1] |
| Smad1/5/8 Phosphorylation | C2C12 | BMP6 | <50 | [1] |
Experimental Protocols
Western Blot for Phospho-Smad1/5/8 Inhibition
This protocol details the steps to assess the inhibition of ALK2 signaling by this compound by measuring the phosphorylation of Smad1/5/8.
Methodology:
-
Cell Seeding: Seed C2C12 cells (or other suitable cell line) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1 hour. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Smad1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad1/5/8 signal to total Smad1 or a loading control like GAPDH or β-actin.
BRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the BMP-Smad signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., C2C12 or HEK293T) in a 24-well plate with a BMP-responsive element (BRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[10]
-
Inhibitor Treatment: After 24 hours of transfection, pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to ALK2 within intact cells.[7][8]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period (e.g., 1 hour).
-
Heat Shock: Heat the cell suspensions at various temperatures for a short duration (e.g., 3 minutes).[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for ALK2.
-
Data Analysis: Quantify the amount of soluble ALK2 at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Smad1/5/8.
Caption: Troubleshooting logic for addressing low ALK2 inhibition.
References
- 1. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. K 02288 | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 6. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with K02288 in Cell Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using K02288, a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This guide will help you interpret unexpected experimental results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of BMP type I receptors, specifically targeting Activin Receptor-Like Kinase 1 (ALK1), ALK2, and ALK6.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing the downstream phosphorylation of SMAD1/5/8, which are key mediators of the canonical BMP signaling pathway.[4][5] Notably, this compound exhibits high selectivity for the BMP pathway over the Transforming Growth Factor-beta (TGF-β) pathway, which signals through ALK4, ALK5, and ALK7.[6][7]
Q2: I'm not seeing any inhibition of my BMP-induced phenotype. What are some possible reasons?
Several factors could contribute to a lack of observable inhibition:
-
Compound Integrity and Concentration:
-
Degradation: Ensure your this compound stock has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Inadequate Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay. The apparent IC50 in cell-based assays (e.g., 100 nM for BMP4-induced SMAD1/5/8 phosphorylation in C2C12 cells) can be higher than its biochemical IC50.[4]
-
-
Cellular Factors:
-
Low Receptor Expression: Your cell line may not express sufficient levels of the target receptors (ALK1, ALK2, ALK6). Verify receptor expression via qPCR or Western blotting.
-
Alternative Signaling Pathways: The cellular phenotype you are observing might be regulated by pathways independent of BMP signaling or by BMP receptors that are less sensitive to this compound.
-
-
Experimental Setup:
-
Incorrect Timing: The timing of this compound treatment relative to BMP stimulation is crucial. Pre-incubation with the inhibitor before adding the ligand is generally recommended.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using a serum-free medium if appropriate for your cells.
-
Q3: I'm observing a paradoxical or unexpected effect. What could be the cause?
Unexpected results can arise from the complex nature of cell signaling networks. Here are some specific scenarios:
-
Increased Sprouting in Angiogenesis Assays: While BMP signaling is generally pro-angiogenic, its inhibition by this compound can lead to a "hypersprouting" phenotype in endothelial cells.[8] This is thought to be due to the disruption of the interplay between BMP and Notch signaling, which is critical for the proper specification of "tip" and "stalk" cells during angiogenesis.[8]
-
Activation of a Parallel Pathway: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. This is a phenomenon known as retroactivity, where a downstream perturbation can affect upstream components or parallel pathways.
-
Off-Target Effects: Although this compound is highly selective, it can inhibit other kinases at higher concentrations.[4] Consult the kinome-wide selectivity data to assess potential off-target interactions.
Troubleshooting Guides
Issue 1: No Inhibition of SMAD1/5/8 Phosphorylation
If you do not observe a decrease in phosphorylated SMAD1/5/8 levels after this compound treatment in a Western blot experiment, consider the following:
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Prepare a fresh stock solution of this compound. Ensure solubility by dissolving in DMSO to 100 mM and then diluting in culture medium. |
| Suboptimal Antibody Performance | Validate your phospho-SMAD1/5/8 antibody with a positive control (e.g., cells stimulated with a known BMP ligand like BMP4 or BMP6).[4] Use a total SMAD1 antibody as a loading control. |
| Insufficient BMP Stimulation | Ensure that your BMP ligand is active and used at a concentration that elicits a robust phosphorylation of SMAD1/5/8 in your control cells. |
| Incorrect Incubation Times | Optimize the pre-incubation time with this compound (typically 30-60 minutes) and the BMP stimulation time (often 30-60 minutes for SMAD phosphorylation). |
Issue 2: High Variability in Experimental Replicates
High variability can mask the true effect of this compound. To improve consistency:
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and distribute cells evenly across the wells. |
| "Edge Effects" in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media. |
| Inconsistent Reagent Mixing | Gently but thoroughly mix all reagents after addition to the wells. |
Data Presentation
This compound Inhibitory Activity (IC50)
| Target | IC50 (nM) | Reference |
| ALK1 | 1.8 | [1][9] |
| ALK2 | 1.1 | [1][2][9] |
| ALK3 | 34.4 | [9] |
| ALK4 | 302 | [9] |
| ALK5 | 321 | [9] |
| ALK6 | 6.4 | [1][2][9] |
| ActRIIA | 220 | [9] |
Kinome-Wide Selectivity of this compound
The following table summarizes kinases that showed significant inhibition (>50%) at a concentration of 1 µM this compound in a broad kinase panel screen.
| Kinase | % Inhibition at 1 µM | Reference |
| ABL | >50% | [4] |
| ARG (ABL2) | >50% | [4] |
| Additional 6 kinases | >50% | [4] |
Experimental Protocols
Protocol 1: Western Blot for SMAD1/5/8 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation.
-
Cell Culture and Plating: Seed your cells of interest (e.g., C2C12 myoblasts) in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 1 hour.
-
BMP Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total SMAD1.
Protocol 2: Endothelial Cell Tube Formation Assay (Angiogenesis)
This protocol is for assessing the effect of this compound on in vitro angiogenesis.
-
Preparation of Matrigel Plate: Thaw Matrigel on ice and add 50 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of serum-reduced medium.
-
Treatment: Add this compound or vehicle control to the cell suspension and incubate for 30 minutes.
-
Seeding: Seed the treated cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Analysis:
-
Image the tube-like structures using a light microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using software like ImageJ.
-
Mandatory Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of SMAD1/5/8 phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
How to minimize K02288 cytotoxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize K02288 cytotoxicity in primary cell cultures. The following information is based on established principles for handling small molecules in vitro and the known mechanism of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1][2] It specifically targets Activin Receptor-Like Kinase 1 (ALK1), ALK2, and ALK6.[1][2] By binding to the ATP-binding site of these receptor kinases, this compound blocks the phosphorylation of downstream signaling molecules, primarily Smad1, Smad5, and Smad8.[1][3][4][5] This action effectively inhibits the canonical BMP-Smad signaling pathway, which is crucial for various cellular processes, including development, differentiation, and tissue homeostasis.[6][7][8]
Q2: Why am I observing high cytotoxicity with this compound in my primary cell cultures?
Primary cells are generally more sensitive to external stimuli and culture conditions than immortalized cell lines.[9][10] High cytotoxicity from this compound can stem from several factors:
-
On-Target Toxicity: The BMP signaling pathway is essential for the survival and proliferation of many primary cell types. Inhibiting this pathway with this compound may unavoidably lead to cell death or growth arrest as a direct result of its intended biological activity.
-
High Concentration: The concentration of this compound used may be above the cytotoxic threshold for your specific primary cell type.
-
Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental, even at lower concentrations.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.[11]
-
Suboptimal Cell Culture Conditions: The health and density of your primary cells can influence their susceptibility to chemical stressors.[11][12]
Q3: What is the recommended starting concentration for this compound?
The effective concentration of this compound can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cells. Based on its in vitro potency, a good starting point for a dose-response curve would be a logarithmic dilution series ranging from 1 nM to 10 µM.[13] The known IC50 values (the concentration required to inhibit 50% of the target's activity) can serve as a guide.
This compound Target Affinity
The following table summarizes the reported IC50 values for this compound against various type I BMP receptors. This data can help in selecting a starting concentration range for your experiments.
| Target Receptor | IC50 Value (nM) |
| ALK2 (ACVR1) | 1.1 |
| ALK1 | 1.8 |
| ALK6 | 6.4 |
| ALK3 | 5 - 34.4 |
| ALK5 (TGF-β R1) | 321 |
| ALK4 | 302 |
Data compiled from multiple sources.[1][2][3]
Troubleshooting Guide: High Cytotoxicity
Issue: Significant cell death is observed after this compound treatment.
This guide provides a systematic approach to identify the cause of cytotoxicity and mitigate it.
Step 1: Verify Experimental Parameters
-
Question: Have you confirmed the final concentration of this compound and the vehicle (e.g., DMSO) in your culture medium?
-
Action: Double-check all calculations for dilutions. It is critical to ensure the final vehicle concentration is consistent across all wells, including controls, and is below the known toxic limit for your cells (typically <0.5%).[11][14] Run a "vehicle-only" control to assess the toxicity of the solvent itself.[11]
-
-
Question: Are your primary cells healthy and at an optimal density before treatment?
Step 2: Optimize Compound Concentration and Exposure
-
Question: Have you performed a dose-response curve to determine the half-maximal cytotoxic concentration (CC50)?
-
Question: Could the duration of exposure be too long?
Step 3: Investigate the Mechanism of Cytotoxicity
-
Question: Is the cytotoxicity caused by the induction of apoptosis or oxidative stress?
-
Action: Depending on the suspected mechanism, co-treatment with cytoprotective agents may rescue the cells.
-
Apoptosis: Co-incubate with a pan-caspase inhibitor (e.g., Z-VAD-FMK). A significant increase in viability suggests apoptosis is a major contributor.[14]
-
Oxidative Stress: Co-incubate with an antioxidant like N-acetylcysteine (NAC). A rescue effect indicates the involvement of oxidative stress.[14][15]
-
-
Step 4: Adjust Cell Culture Conditions
-
Question: Can the culture medium be optimized to enhance cell resilience?
-
Action: For some compounds, increasing the serum concentration in the medium can mitigate toxicity, as serum proteins may bind to the compound and reduce its bioavailable concentration.[14][15] Experiment with different serum percentages to find a balance between reducing toxicity and maintaining your desired experimental conditions.
-
Visual Guides and Workflows
This compound Mechanism of Action
The diagram below illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits BMP Type I receptors, blocking Smad phosphorylation.
Experimental Workflow: Dose-Response Assay
This workflow outlines the steps to determine the cytotoxic concentration (CC50) of this compound.
Caption: Workflow for determining the CC50 of this compound in primary cells.
Troubleshooting Logic for High Cytotoxicity
This diagram provides a decision-making framework for troubleshooting unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting high cytotoxicity issues.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol provides a method for assessing cell viability across a range of this compound concentrations.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 24 hours.[13]
-
Compound Preparation: Prepare a 2x working stock of the highest this compound concentration in complete culture medium. Perform serial dilutions (e.g., 1:3 or 1:10) in culture medium to create a range of 2x concentrations.[13] Prepare a 2x vehicle control with the same final DMSO concentration.
-
Cell Treatment: Carefully remove half of the medium from each well. Add an equal volume of the 2x this compound dilutions to the respective wells, resulting in a 1x final concentration. Include vehicle-only and untreated (medium only) controls.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.
Protocol 2: Optimizing this compound Exposure Time
This protocol helps determine the minimum exposure time required for the desired biological effect, thereby minimizing cumulative toxicity.
Materials:
-
Same as Protocol 1
-
Wash buffer (e.g., sterile PBS or basal medium)
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare this compound at a single, non-toxic concentration (e.g., at or below the CC50 determined in Protocol 1).
-
Pulsed Treatment: Treat the cells with this compound. At various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), wash one set of wells to remove the compound:
-
Aspirate the medium containing this compound.
-
Gently wash the cells twice with pre-warmed wash buffer.
-
Add fresh, pre-warmed complete culture medium.
-
-
Endpoint Analysis: At a final, fixed time point (e.g., 48 hours after the initial treatment began for all groups), perform the desired endpoint analysis. This could be a cell viability assay (like MTT) to assess cytotoxicity, or a functional assay (like Western blot for p-Smad) to assess pathway inhibition.
-
Analysis: Compare the results from the different exposure times. The optimal exposure is the shortest duration that yields the desired level of pathway inhibition with the highest cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. benchchem.com [benchchem.com]
- 12. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
K02288 stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the BMP receptor inhibitor, K02288, in various solvents.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my stock solution. What should I do?
A1: Precipitation of this compound from a stock solution, particularly after freeze-thaw cycles, can be a common issue. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C and vortex or sonicate to aid redissolution.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of this compound.[1] It is recommended to use fresh DMSO from a sealed container.
-
Concentration Check: You may be exceeding the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below.
-
Storage: Store stock solutions in small aliquots to minimize freeze-thaw cycles.[2]
Q2: I am observing a decrease in the activity of my this compound working solution over time. What could be the cause?
A2: A loss of activity in your this compound working solution can be attributed to several factors:
-
Chemical Degradation: While specific degradation pathways for this compound are not extensively published, compounds with similar structures can be susceptible to oxidation or hydrolysis, especially in aqueous solutions or when exposed to light and air. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
-
Adsorption to Surfaces: Small molecules can adsorb to the surface of plastic or glass storage containers, leading to a decrease in the effective concentration. Using low-adhesion tubes may help mitigate this issue.
-
Improper Storage: Ensure that your stock solutions are stored at the recommended temperatures (-20°C for up to one month or -80°C for up to one year in solvent) to minimize degradation.[1]
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous buffers for extended periods. This compound is sparingly soluble in aqueous solutions, and its stability is likely reduced compared to organic solvents like DMSO. For experiments requiring an aqueous solution, it is best to first dissolve this compound in DMSO to create a high-concentration stock and then dilute this stock into your aqueous buffer of choice immediately before use. Be aware that diluting a DMSO stock into an aqueous buffer can sometimes cause precipitation if the final DMSO concentration is too low to maintain solubility.
Data Presentation: this compound Solubility and Storage
The following tables summarize the known solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 70[1] | 198.64[1] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 10 (with gentle warming) | 28.38 (with gentle warming) | Gentle warming can aid dissolution.[3] |
| Dimethylformamide (DMF) | ~30 | ~85 | Similar to DMSO, use of anhydrous DMF is advisable. |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 | ~1.42 | Aqueous solutions are not recommended for long-term storage. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[1] | Store in a dry, dark place. |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] | Preferred method for long-term storage of stock solutions.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 352.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.52 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 3.52 mg, add 1 mL of DMSO.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator for a brief period to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
While a specific HPLC method for this compound is not widely published, this general protocol can be adapted to assess its stability in a given solvent.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC vials
Procedure:
-
Prepare Mobile Phase: A common mobile phase for small molecules is a gradient of water and acetonitrile with a small amount of an acid like formic acid or TFA (e.g., 0.1%) to improve peak shape.
-
Prepare this compound Sample: Dilute a small aliquot of your this compound solution in the initial mobile phase to a concentration suitable for HPLC analysis (e.g., 10 µM).
-
Set up HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Analyze Samples: Inject a sample of your this compound solution at time zero (t=0) to get a baseline chromatogram. Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C). At subsequent time points (e.g., 24h, 48h, 1 week), inject another sample and compare the chromatogram to the t=0 sample.
-
Data Analysis: A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at t=0.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
This compound is a potent inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically ALK1 and ALK2.[4] This inhibition blocks the canonical BMP signaling pathway, which involves the phosphorylation of SMAD proteins.
Caption: this compound inhibits the BMP signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solvent.
Caption: Workflow for this compound stability testing.
Logical Relationship for Troubleshooting Precipitation
This diagram outlines a logical approach to troubleshooting the precipitation of this compound from a solution.
Caption: Troubleshooting this compound precipitation.
References
Technical Support Center: Overcoming Resistance to K02288 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the BMP signaling inhibitor K02288 in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed when cancer cell lines develop resistance to this compound and provides systematic steps to diagnose and overcome these challenges.
Problem 1: Decreased sensitivity of cancer cell lines to this compound treatment.
Possible Cause 1: Upregulation of the BMP Signaling Pathway.
-
How to Diagnose:
-
Western Blot Analysis: Perform a western blot to assess the phosphorylation levels of Smad1/5/8, the downstream effectors of BMP signaling. Increased p-Smad1/5/8 levels in the presence of this compound may indicate pathway reactivation.
-
Quantitative PCR (qPCR): Measure the mRNA levels of BMP target genes such as ID1, ID2, and ID3. Upregulation of these genes despite this compound treatment suggests pathway hyperactivity.
-
-
Suggested Solution:
-
Dose Escalation: Gradually increase the concentration of this compound to determine if a higher dose can overcome the resistance.
-
Combination Therapy: Combine this compound with other targeted therapies. For instance, in EGFR-mutant non-small-cell lung cancer, resistance to EGFR inhibitors can be associated with BMP4 upregulation. Combining this compound with an EGFR inhibitor may restore sensitivity.
-
Possible Cause 2: Acquired Mutations in BMP Receptors.
-
How to Diagnose:
-
Sanger Sequencing: Sequence the kinase domains of BMP type I receptors (ALK1, ALK2, ALK3, ALK6) to identify potential mutations that could interfere with this compound binding.
-
-
Suggested Solution:
-
Alternative BMP Inhibitors: Test other BMP inhibitors with different binding modes, such as DMH1 or LDN-193189.
-
Targeting Downstream Effectors: If receptor-targeted therapy is ineffective, consider inhibitors of downstream signaling components.
-
Problem 2: this compound treatment is no longer effective in reducing cell viability or inducing apoptosis.
Possible Cause 1: Activation of Bypass Signaling Pathways.
-
How to Diagnose:
-
Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of alternative survival pathways, such as the PI3K/Akt, MAPK, or Notch signaling pathways.
-
Western Blot Analysis: Confirm the activation of specific bypass pathway components identified in the array.
-
-
Suggested Solution:
-
Combination Therapy: Combine this compound with inhibitors targeting the identified bypass pathway. For example, if the PI3K/Akt pathway is activated, a combination with a PI3K inhibitor could be effective.
-
Possible Cause 2: Increased Expression of Anti-Apoptotic Proteins.
-
How to Diagnose:
-
Western Blot Analysis: Assess the expression levels of anti-apoptotic proteins like Bcl-2 and XIAP.
-
-
Suggested Solution:
-
BH3 Mimetics: Combine this compound with BH3 mimetics (e.g., Venetoclax) to promote apoptosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors.[1][2][3][4] It specifically targets Activin Receptor-Like Kinase 1 (ALK1), ALK2, and ALK6, thereby inhibiting the BMP-induced phosphorylation of Smad1/5/8 and blocking the downstream signaling cascade.[5][6][7]
Q2: What are the typical signs of this compound resistance in my cell line?
Signs of resistance include a diminished inhibitory effect on cell proliferation, a reduced ability to induce apoptosis, and the reactivation of the BMP signaling pathway (indicated by increased p-Smad1/5/8 levels) even in the presence of the inhibitor.
Q3: How can I confirm that the BMP pathway is reactivated in my resistant cell line?
You can confirm BMP pathway reactivation through Western blotting to detect phosphorylated Smad1/5/8 levels and through qPCR to measure the expression of BMP target genes like ID1, ID2, and ID3. An increase in these markers in your resistant line compared to the sensitive parent line, when treated with this compound, indicates pathway reactivation.
Q4: Are there known mutations that confer resistance to BMP inhibitors?
While specific mutations conferring resistance to this compound are not yet widely documented in cancer cell lines, mutations in the target receptors (ALK1, ALK2, ALK6) are a potential mechanism of resistance. Such mutations could alter the drug-binding pocket and reduce the inhibitor's efficacy.
Q5: What combination therapies are recommended to overcome this compound resistance?
The choice of combination therapy depends on the specific resistance mechanism.
-
For BMP pathway upregulation: Combining this compound with the primary therapeutic agent to which the cells have become resistant (e.g., an EGFR inhibitor in lung cancer) can restore sensitivity.
-
For bypass pathway activation: Co-treatment with an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor) is a rational approach.
Q6: Can I use other BMP inhibitors if my cells are resistant to this compound?
Yes, trying other BMP inhibitors with different chemical scaffolds, such as DMH1 or LDN-193189, may be effective, especially if resistance is due to a specific mutation in the this compound binding site.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of BMP Receptor Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | ALK1 | 1.8 | - | [1][3][4] |
| ALK2 | 1.1 | - | [1][3][4] | |
| ALK6 | 6.4 | - | [1][3][4] | |
| ALK3 | 34.4 | - | [2][4] | |
| LDN-193189 | ALK2 | 5 | C2C12 | |
| ALK3 | 30 | C2C12 | ||
| DMH1 | ALK2 | 107.9 | - |
Table 2: Example of Combination Therapy Effect on Cell Viability
| Treatment | Cell Line | % Viability (vs. Control) |
| Docetaxel (10 nM) | DU145-TxR | 85% |
| DMH1 (5 µM) | DU145-TxR | 70% |
| Docetaxel (10 nM) + DMH1 (5 µM) | DU145-TxR | 45% |
Note: Data in Table 2 is illustrative and based on findings for the BMP inhibitor DMH1 in chemoresistant prostate cancer cells.
Experimental Protocols
1. Western Blot for Phospho-Smad1/5/8
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-Smad1/5/8 (e.g., Cell Signaling Technology #9516) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with varying concentrations of this compound, alone or in combination with another inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Standard experimental workflow for assessing this compound sensitivity.
Caption: this compound inhibits BMP signaling by targeting ALK receptors.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Overcoming Resistance to EGFR Family Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
Common pitfalls in using K02288 for BMP signaling inhibition
Welcome to the technical support resource for K02288, a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). It selectively targets ALK1, ALK2, and ALK6.[1][2][3] By binding to the ATP pocket in the kinase domain of these receptors, this compound prevents the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8, thereby inhibiting the canonical BMP signaling pathway.[3][4][5]
Q2: How selective is this compound? Does it inhibit TGF-β signaling?
A2: this compound demonstrates high selectivity for BMP type I receptors over the TGF-β/Activin type I receptors, ALK4 and ALK5.[3][6][7] Studies have shown that this compound effectively inhibits BMP4 and BMP6-induced SMAD1/5/8 phosphorylation without affecting TGF-β-induced SMAD2 phosphorylation at typical working concentrations.[1][4] This makes it a valuable tool for specifically probing the BMP signaling pathway. However, at much higher concentrations (micromolar range), some weak inhibition of other kinases, including ALK5, may occur.[2][3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[6][8] For experimental use, stock solutions are typically prepared in DMSO. These stock solutions are stable for up to one year when stored at -80°C but only for about a month at -20°C.[1] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles. This compound is sparingly soluble in aqueous buffers, and aqueous working solutions should be prepared fresh for each experiment and not stored for more than one day.[8]
Troubleshooting Guide
Q4: I am not observing the expected inhibition of BMP signaling in my cell culture experiments. What could be wrong?
A4: This is a common issue that can arise from several factors. Here are the most likely causes and how to troubleshoot them:
-
Inhibitor Degradation: this compound, especially when diluted in aqueous media, can lose activity. Always prepare fresh working dilutions from a frozen DMSO stock for each experiment. Do not store this compound in culture media for extended periods before use.[8]
-
Insufficient Concentration: While this compound has low nanomolar potency in biochemical assays, higher concentrations are often required in cell-based assays to achieve effective inhibition.[3][9] The apparent IC50 for inhibiting BMP4-induced SMAD1/5/8 phosphorylation in C2C12 cells is approximately 100 nM.[2][6][7] You may need to perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
-
Poor Cell Permeability/Stability: Some studies suggest that the discrepancy between biochemical potency and cellular activity might be due to limited cell membrane permeability or intracellular stability.[9][10] Ensure cells are pre-incubated with this compound for an adequate time (e.g., 30-60 minutes) before adding the BMP ligand to allow for cellular uptake.[1]
-
Incorrect Ligand/Receptor Combination: Verify that the BMP ligand you are using signals through the receptors that this compound potently inhibits (ALK1, ALK2, ALK6). While this compound is broadly effective against many BMPs, its efficacy can vary depending on the specific ligand and the receptor subtypes expressed in your cell line.
Q5: My cells are showing signs of toxicity or other unexpected effects after treatment with this compound. What is the cause?
A5: While this compound is considered highly selective, off-target effects or issues with the solvent can cause toxicity.
-
DMSO Toxicity: The vehicle, DMSO, can be toxic to some cell lines at concentrations as low as 0.5%. Ensure the final concentration of DMSO in your culture medium is consistent across all conditions (including the "vehicle control") and is below the tolerance level for your specific cells (typically ≤ 0.1%).
-
Off-Target Kinase Inhibition: Although this compound has fewer off-target effects compared to inhibitors like Dorsomorphin, high concentrations (typically >1 µM) may inhibit other kinases.[11] If you are using high doses, consider if an off-target effect could be responsible for the observed phenotype. A key advantage of this compound is its lack of inhibition of VEGFR2, a common off-target of Dorsomorphin and LDN-193189, reducing confounding effects on angiogenesis.[5]
-
Compound Precipitation: this compound has poor solubility in aqueous solutions.[8][12] When diluting your DMSO stock into culture media, ensure it is mixed thoroughly. If the concentration is too high, the compound can precipitate out of solution, forming microcrystals that can be cytotoxic. Visually inspect your media for any signs of precipitation.
Q6: I'm having trouble dissolving this compound to make my stock and working solutions. What is the correct procedure?
A6: Incorrect preparation is a frequent source of experimental failure. This compound is soluble to 70-100 mM in fresh, anhydrous DMSO but has very poor solubility in ethanol and is sparingly soluble in aqueous buffers.[1][6][8]
-
For Stock Solutions: Prepare a high-concentration stock (e.g., 10 mM or higher) in high-quality, anhydrous DMSO. Warm gently if needed to fully dissolve.[6] Moisture-absorbing DMSO can reduce solubility.[1]
-
For Working Solutions: To prepare your final working concentration in cell culture media, perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of media, mixing thoroughly. Then, add this intermediate dilution to your final volume of media. This two-step process helps prevent the compound from precipitating. Never add this compound directly to aqueous solutions.[8]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against BMP and TGF-β Receptor Kinases
| Receptor Target | IC50 (nM) | Receptor Family |
| ALK2 (ACVR1) | 1.1 | BMP Type I |
| ALK1 (ACVRL1) | 1.8 | BMP Type I |
| ALK6 (BMPR1B) | 6.4 | BMP Type I |
| ALK3 (BMPR1A) | 34.4 | BMP Type I |
| ActRIIA | 220 | Type II |
| ALK4 (ACVR1B) | 302 | TGF-β/Activin Type I |
| ALK5 (TGFBR1) | 321 | TGF-β/Activin Type I |
| Data compiled from multiple sources.[1][6][7][12] |
Table 2: Solubility and Storage of this compound
| Solvent / Solution | Max Solubility | Recommended Storage Temp | Shelf Life |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[8] |
| DMSO | 70 - 100 mM[1][6] | -80°C (aliquoted) | 1 year[1] |
| Ethanol | ~0.1 - 10 mM (warming may be required)[6][12] | -80°C (aliquoted) | Not specified; less stable |
| Aqueous Buffer (e.g., PBS/Media) | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS)[8] | 4°C | Prepare fresh; use within 1 day[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Solid this compound:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM). For this compound (M.Wt: 352.38), add 283.8 µL of DMSO to 1 mg of powder for a 10 mM stock.
-
Vortex thoroughly and warm gently at 37°C if necessary to ensure the compound is fully dissolved.
-
-
Storage of Stock Solution:
-
Create small-volume aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw a single aliquot of the DMSO stock solution.
-
Prepare an intermediate dilution by adding the stock solution to a small volume of pre-warmed, serum-free culture medium. For example, to achieve a final concentration of 100 nM from a 10 mM stock (a 1:100,000 dilution), you could first perform a 1:100 dilution (e.g., 1 µL stock into 99 µL media) to make a 100 µM intermediate solution.
-
Mix the intermediate solution thoroughly by gentle pipetting.
-
Add the required volume of the intermediate solution to your final volume of complete culture medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 10 mL of complete medium for a final concentration of 100 nM.
-
Ensure the final DMSO concentration is below the toxic threshold for your cells (e.g., ≤ 0.1%). Prepare a vehicle control with an identical final concentration of DMSO.
-
Protocol 2: Assay for BMP Signaling Inhibition via Western Blot for p-SMAD1/5/8
-
Cell Seeding: Seed a suitable cell line (e.g., C2C12 myoblasts) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow overnight.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) in the appropriate medium. Aspirate the medium from the cells and add the this compound-containing medium. Include a "vehicle only" (DMSO) control. Incubate for 30-60 minutes at 37°C.
-
Ligand Stimulation: Add the BMP ligand (e.g., BMP4 or BMP6) to each well at a pre-determined effective concentration (e.g., 10-50 ng/mL). Leave one well untreated as a negative control. Incubate for the optimal SMAD phosphorylation time, typically 45-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm equal protein loading, strip the membrane and re-probe for total SMAD1 or a housekeeping protein like GAPDH.
-
Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a BMP signaling inhibition assay.
Caption: Troubleshooting decision tree for lack of BMP inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 12. caymanchem.com [caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison of K02288 and LDN-193189 for ALK2 Inhibition in Research Applications
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate investigation of signaling pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of two widely used small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), K02288 and LDN-193189, to aid in the selection of the most appropriate tool compound for specific research needs.
Both this compound and LDN-193189 are potent inhibitors of the Bone Morphogenetic Protein (BMP) type I receptors, with low nanomolar efficacy against ALK2, a key receptor in various cellular processes, including bone formation, and a critical target in diseases like Fibrodysplasia Ossificans Progressiva (FOP).[1][2] While both compounds effectively block the downstream signaling cascade, they exhibit distinct selectivity profiles and have been characterized in a variety of in vitro and in vivo models.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of this compound and LDN-193189 against ALK2 and other related kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various biochemical and cell-based assays.
| Target Kinase | This compound IC50 (nM) | LDN-193189 IC50 (nM) | Reference |
| ALK2 (ACVR1) | 1.1 - 1.2 | 0.7 - 5 | [3][4][5] |
| ALK1 | 1.8 | 0.8 | [3][4] |
| ALK3 | 34.4 | 5.3 - 30 | [4][6][7] |
| ALK6 | 6.4 | 16.7 | [3][4] |
| ALK5 (TGFβRI) | 230 - 321 | 110 | [5][8] |
| ALK4 | 302 | 101 | [9] |
| ActRIIA | 220 | 210 | [9] |
Mechanism of Action: Targeting the ALK2 Signaling Pathway
Both this compound and LDN-193189 are ATP-competitive inhibitors that bind to the kinase domain of ALK2, preventing its phosphorylation and subsequent activation.[2] This blockade inhibits the downstream phosphorylation of SMAD proteins (SMAD1/5/8), which are crucial for the transduction of BMP signals to the nucleus to regulate gene expression.[2]
References
- 1. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 2. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
K02288: A Comparative Guide to a Selective BMP Type I Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor K02288 with other alternatives, focusing on its specificity for Bone Morphogenetic Protein (BMP) type I receptors. This document clarifies the target of this compound, presents supporting experimental data for its performance, and provides detailed methodologies for key experiments.
A Critical Distinction: Anaplastic Lymphoma Kinase vs. Activin Receptor-Like Kinase
It is crucial to distinguish between two different families of kinases that both use the "ALK" acronym.
-
Anaplastic Lymphoma Kinase (ALK): This is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC)[1][2][3][4][5]. Inhibitors targeting this ALK, such as Crizotinib, Alectinib, and Lorlatinib, are anti-cancer drugs[1][4].
-
Activin Receptor-Like Kinase (ALK): This is a family of serine/threonine kinases that are type I receptors for the Transforming Growth Factor-β (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs)[6][7][8][9]. These receptors, such as ALK1, ALK2, ALK3, ALK4, ALK5, and ALK6, play vital roles in developmental processes and tissue homeostasis[6][8].
This compound is a potent inhibitor of the Activin Receptor-Like Kinase family, specifically the BMP type I receptors, and is NOT an inhibitor of the oncogenic Anaplastic Lymphoma Kinase. Therefore, this guide will compare this compound to other inhibitors within its correct functional class, such as LDN-193189.
Comparative Analysis of this compound and LDN-193189
This compound and LDN-193189 are both potent, small-molecule inhibitors of BMP type I receptors. Below is a summary of their reported inhibitory activities.
Data Presentation: Inhibitor Specificity (IC50, nM)
| Target Kinase | This compound (IC50, nM) | LDN-193189 (IC50, nM) |
| ALK1 (ACVRL1) | 1.8[10] | 0.8[11] |
| ALK2 (ACVR1) | 1.1[10] | 0.8[11], 5[2][12] |
| ALK3 (BMPR1A) | 5-34[10] | 5.3[11], 30[2][12] |
| ALK6 (BMPR1B) | 6.4[10] | 16.7[11] |
| ALK4 (ACVR1B) | 302[10] | ≥ 500 |
| ALK5 (TGFBR1) | 321[10] | ≥ 500 |
| ActRIIA | 220[10] | - |
Note: IC50 values can vary between experiments based on assay conditions.
Both this compound and LDN-193189 demonstrate high potency against ALK1 and ALK2, with slightly weaker inhibition of ALK3 and ALK6[10]. Notably, both compounds show significant selectivity for BMP type I receptors (ALK1/2/3/6) over the TGF-β/Activin type I receptors (ALK4/5)[10].
A kinome-wide selectivity screen of 200 human kinases revealed that the selectivity profile of this compound was more favorable than that of LDN-193189[10][13][14]. At a concentration of 1 µM, this compound showed over 50% inhibition against only a handful of kinases, whereas LDN-193189 inhibited a larger number of off-target kinases[10][13][14]. This suggests that this compound may have fewer off-target effects in experimental systems.
Mandatory Visualizations
BMP Signaling Pathway and Inhibition
Caption: Canonical BMP signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency[15][16]. Commercial kits such as ADP-Glo™ (Promega) are commonly used for this purpose.
Materials:
-
Purified recombinant kinase (e.g., ALK1, ALK2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (this compound) and control inhibitor (LDN-193189) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the control inhibitor in kinase assay buffer. Also, prepare a vehicle control containing the same concentration of DMSO.
-
Reaction Setup: To each well of a 384-well plate, add the kinase solution.
-
Inhibitor Addition: Add the serially diluted test compounds, control inhibitor, and vehicle control to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase[15].
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Smad1/5/8 Phosphorylation
This protocol is used to assess the inhibitory activity of this compound on the BMP signaling pathway within a cellular context by measuring the phosphorylation of downstream Smad proteins.
Principle: Activation of BMP type I receptors leads to the phosphorylation of Smad1, Smad5, and Smad8 (R-Smads)[9][17]. An effective inhibitor will reduce the level of phosphorylated Smads upon stimulation with a BMP ligand. Western blotting is used to detect the levels of both phosphorylated Smad (P-Smad) and total Smad.
Materials:
-
Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)
-
Cell culture medium and supplements
-
BMP ligand (e.g., BMP4 or BMP6)
-
Test compound (this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[4][18].
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Smad1/5/8 and Rabbit anti-total Smad1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate C2C12 cells and grow to 80-90% confluency.
-
Starve the cells in a low-serum medium for several hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis[18].
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total Smad1, following the same steps from blocking onwards. Alternatively, a loading control like β-actin can be used.
-
-
Analysis: Quantify the band intensities using densitometry software. The inhibitory effect is determined by the reduction in the ratio of phosphorylated Smad to total Smad in treated versus untreated, stimulated cells.
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. Bone morphogenetic protein signaling: the pathway and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. glpbio.com [glpbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMP Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 18. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
K02288: A Comparative Guide to its Cross-Reactivity with Other Kinase Families
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor K02288's performance against other kinases, supported by experimental data. This compound is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, playing a critical role in regulating cell differentiation, proliferation, and apoptosis.
Executive Summary
This compound is a highly potent inhibitor of the type I BMP receptors, primarily targeting ALK1, ALK2, and ALK6 with IC50 values in the low nanomolar range.[1][2][3] While exhibiting a high degree of selectivity, kinome-wide screening reveals some cross-reactivity with a limited number of other kinases at higher concentrations. This guide details the selectivity profile of this compound, presenting quantitative data on its inhibitory activity against its primary targets and various off-target kinases. Experimental methodologies for key assays are provided to enable reproducibility and further investigation.
Data Presentation
Table 1: Inhibitory Activity of this compound against Primary and Other TGF-β Superfamily Receptors
| Kinase | IC50 (nM) |
| ALK1 (ACVRL1) | 1.8[1][2][3] |
| ALK2 (ACVR1) | 1.1[1][2][3] |
| ALK6 (BMPR1B) | 6.4[1][2][3] |
| ALK3 (BMPR1A) | 34.4[2][4] |
| ALK4 (ACVR1B) | 302[2][4] |
| ALK5 (TGFBR1) | 321[2][4][5] |
| ActRIIA | 220[2][4] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
A kinome-wide selectivity screening of this compound was performed against a panel of 200 human kinases at concentrations of 0.1 µM and 1 µM. The following table summarizes the kinases that showed significant inhibition.
| Kinase Family | Kinase | % Inhibition at 0.1 µM | % Inhibition at 1 µM |
| Tyrosine Kinase | ABL | >50% | >50% |
| Tyrosine Kinase | ARG (ABL2) | >50% | >50% |
| Other | 6 additional kinases | <50% | >50% |
Data sourced from a kinome-wide selectivity screen.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against ALK1, ALK2, ALK3, ALK4, ALK5, and ALK6 was determined using an in vitro kinase assay.[5]
-
Kinases: Recombinant human kinases (2.5 nM) were used.
-
Substrate: Dephosphorylated casein (0.5 mg/mL) served as the substrate.
-
ATP: The final ATP concentration was 6 µM, with the inclusion of 0.05 µCi/µL [γ-32P]ATP.
-
Reaction Buffer: Kinase buffer (Cell Signaling) containing 10 mM MnCl2 and 0.2% BSA.
-
Inhibitor: this compound was added at varying concentrations.
-
Incubation: Reactions were carried out at room temperature for 45 minutes in 96-well plates.
-
Detection: The incorporation of [γ-32P] was measured to determine kinase activity.
-
Data Analysis: IC50 values were calculated from triplicate measurements.
Cellular Assay for BMP Signaling Inhibition
The effect of this compound on BMP-induced signaling was assessed in C2C12 cells.[5]
-
Cell Line: C2C12 myoblast cells.
-
Stimulation: Cells were stimulated with BMP4.
-
Inhibitor Treatment: Cells were pre-treated with this compound at various concentrations.
-
Endpoint: Phosphorylation of Smad1/5/8 was measured by Western blot.
-
Data Analysis: The dose-dependent inhibition of Smad1/5/8 phosphorylation was used to determine the apparent IC50 in a cellular context, which was found to be approximately 100 nM.[2][4][5]
BRE-Luciferase Reporter Assay
A BMP response element (BRE)-luciferase reporter assay in C2C12 cells was also used to confirm the inhibitory effect of this compound on the BMP signaling pathway.[5]
-
Cell Line: C2C12 cells transfected with a BRE-luciferase reporter construct.
-
Stimulation: Cells were stimulated with BMP4.
-
Inhibitor Treatment: Cells were treated with this compound at the indicated concentrations prior to BMP4 stimulation.
-
Detection: Luciferase activity was measured, and the ratio of Firefly to Renilla luciferase was calculated.
-
Data Analysis: The dose-dependent inhibition of the BMP4 response was determined from three independent experiments.[5]
Mandatory Visualization
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro and cellular kinase inhibition assays.
References
Structural comparison of ALK2 in complex with K02288 and LDN-193189
A Structural Showdown: ALK2 in Complex with K02288 and LDN-193189
This guide provides a detailed structural and biochemical comparison of the Activin receptor-like kinase 2 (ALK2) in complex with two potent inhibitors, this compound and LDN-193189. ALK2, a type I BMP receptor, is a critical regulator of various cellular processes, and its aberrant signaling is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP). Understanding the precise binding mechanisms of small molecule inhibitors is paramount for the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on publicly available experimental data.
Quantitative Comparison of ALK2 Inhibitors
The following table summarizes the key quantitative data for the interaction of this compound and LDN-193189 with the ALK2 kinase domain.
| Parameter | ALK2 in complex with this compound | ALK2 in complex with LDN-193189 |
| PDB ID | 3MTF[1] | 3Q4U[2] |
| Resolution (Å) | 2.15[1] | 1.82[2] |
| Binding Affinity (Kd) | 7.9 nM (determined by ITC)[3][4] | Not available |
| Inhibitory Potency (IC50) | 1.1 - 1.2 nM[5] | 0.7 - 5 nM[5] |
| Key H-Bond Interactions | Hinge residue H286[3][4] | Hinge residue H286[3][4] |
| Key Water-Mediated H-Bond | Catalytic Lysine K235[3][4] | αC-helix residue E248[3][4] |
| Primary Citation | Sanvitale et al., 2013[3] | Sanvitale et al., 2013[3] |
Structural Insights into Inhibitor Binding
Crystal structures of the ALK2 kinase domain in complex with this compound and LDN-193189 reveal that both compounds are type I ATP-competitive inhibitors, binding to the kinase hinge region. However, their binding modes exhibit subtle yet significant differences that influence their interaction with the protein.
Both this compound and LDN-193189 form a crucial hydrogen bond with the backbone of hinge residue His286, a common feature for many kinase inhibitors.[3][4] The divergence in their binding lies in the interactions of their respective chemical moieties with other key residues in the ATP-binding pocket, particularly through water-mediated hydrogen bonds.
In the ALK2-K02288 complex, a water molecule mediates a hydrogen bond between the inhibitor and the catalytic lysine K235.[3][4] In contrast, for the ALK2-LDN-193189 complex, a water-mediated hydrogen bond is formed with the glutamate E248 in the αC helix.[3][4] These distinct water-mediated interactions contribute to the specific orientation and affinity of each inhibitor within the binding pocket. The structure of this compound allows for improved shape complementarity within the ATP pocket of ALK2.[1][3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its discovery, the following diagrams have been generated.
References
- 1. rcsb.org [rcsb.org]
- 2. PDBe Connect Pages [ebi.ac.uk]
- 3. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 4. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 5. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
K02288: A Comparative Guide to its Inhibitory Effect on BMP9-ALK1 Signaling and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor K02288's effect on the Bone Morphogenetic Protein 9 (BMP9)-Activin Receptor-Like Kinase 1 (ALK1) signaling pathway versus other related ligands. The information is compiled from various experimental sources to offer an objective overview of this compound's potency and selectivity. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I receptors, particularly the Bone Morphogenetic Protein (BMP) receptors.[1] It has been identified as a valuable tool for investigating BMP signaling due to its high affinity for ALK1 and ALK2.[2][3] this compound specifically inhibits the BMP-induced SMAD pathway without significantly affecting TGF-β signaling.[1][4][5] This selectivity makes it a superior tool for dissecting the specific roles of BMP signaling in various biological processes, including angiogenesis.[2][3]
BMP9-ALK1 Signaling Pathway
The BMP9-ALK1 signaling cascade is a critical pathway in endothelial cells that regulates angiogenesis. The binding of the ligand BMP9 to the type I receptor ALK1 initiates a signaling cascade that leads to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
Comparative Inhibitory Effects of this compound
This compound exhibits a strong inhibitory effect on the BMP9-ALK1 signaling pathway. Experimental data demonstrates that this compound potently inhibits BMP9-induced phosphorylation of SMAD1/5/8 in human umbilical vein endothelial cells (HUVECs).[2] While a specific IC50 value for BMP9-induced signaling is not consistently reported across studies, the qualitative data strongly supports a potent inhibition.
To provide a broader context, the following tables summarize the inhibitory activity of this compound against various BMP and TGF-β family receptors and ligand-induced signaling.
Table 1: this compound IC50 Values for Type I and Type II Receptors
| Receptor | IC50 (nM) |
| ALK1 | 1.8 |
| ALK2 | 1.1 |
| ALK3 | 34.4 |
| ALK4 | 302 |
| ALK5 | 321 |
| ALK6 | 6.4 |
| ActRIIA | 220 |
This data is compiled from in vitro kinase assays.[6]
Table 2: this compound IC50 Values for Ligand-Induced SMAD Phosphorylation
| Ligand | Downstream Effect | Cell Line | Apparent IC50 (nM) |
| BMP4 | SMAD1/5/8 phosphorylation | C2C12 | 100 |
| BMP6 | SMAD1/5/8 phosphorylation | C2C12 | Potent inhibition (specific IC50 not stated)[5] |
This data is from cell-based assays.[5]
The data clearly indicates that this compound is a highly potent inhibitor of ALK1 and ALK2, with significantly lower activity against other ALK receptors, particularly those involved in the TGF-β pathway (ALK4 and ALK5). This selectivity is a key advantage of this compound over other broad-spectrum BMP inhibitors like Dorsomorphin.
Experimental Protocols
To facilitate the replication and verification of the findings discussed, detailed methodologies for the key experiments are provided below.
Western Blot for SMAD1/5/8 Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on ligand-induced SMAD1/5/8 phosphorylation.
Materials:
-
Cells (e.g., HUVECs, C2C12)
-
Cell culture medium and supplements
-
This compound
-
BMP ligand (e.g., BMP9, BMP4)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody (e.g., rabbit anti-phospho-SMAD1/5/8)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. If necessary, serum-starve the cells before treatment. Pre-incubate cells with desired concentrations of this compound for 1-2 hours. Stimulate the cells with the appropriate ligand (e.g., BMP9) for 30-60 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per well of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. To ensure equal loading, the membrane can be stripped and re-probed for total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD signaling pathway in response to BMP ligands and the inhibitory effect of this compound.
Materials:
-
Cells (e.g., C2C12, HEK293T)
-
Cell culture medium and supplements
-
BMP-responsive element (BRE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
BMP ligand (e.g., BMP9, BMP4)
-
PBS
-
Passive lysis buffer
-
Dual-luciferase reporter assay system (substrates for Firefly and Renilla luciferase)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the BRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. The Renilla plasmid serves as an internal control to normalize for transfection efficiency and cell number.
-
Treatment: Approximately 24 hours post-transfection, replace the medium. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with a BMP ligand for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.
-
Luciferase Assay:
-
Transfer a portion of the cell lysate from each well to a white, opaque luminometer plate.
-
Add the Firefly luciferase substrate to each well and measure the luminescence immediately.
-
Add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the substrate for Renilla luciferase) to each well and measure the luminescence again.
-
-
Data Analysis: For each sample, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity. This normalization corrects for variability in transfection efficiency and cell number. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that of cells treated with the BMP ligand alone.
Selectivity Profile of this compound
A key feature of this compound is its high selectivity for the BMP signaling pathway over the TGF-β pathway. This is critical for researchers wanting to specifically target BMP-mediated effects.
As shown in Table 1, the IC50 values for ALK4 and ALK5 are over 150 times higher than for ALK1 and ALK2, demonstrating the remarkable selectivity of this compound. This allows for the targeted inhibition of BMP signaling with minimal off-target effects on the canonical TGF-β pathway.
Conclusion
This compound is a highly potent and selective inhibitor of the BMP type I receptors ALK1 and ALK2. It effectively blocks BMP9-ALK1 signaling, a key pathway in angiogenesis, by inhibiting the phosphorylation of SMAD1/5/8. Its selectivity for the BMP pathway over the TGF-β pathway makes it an invaluable research tool for elucidating the specific functions of BMP signaling in health and disease. The experimental protocols provided in this guide offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Procedure for Western blot [protocols.io]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of K02288 and SB-431542 in the Modulation of TGF-β Superfamily Signaling
In the intricate landscape of cellular signaling, the Transforming Growth Factor-β (TGF-β) superfamily plays a pivotal role in a myriad of physiological and pathological processes, including cell growth, differentiation, and immune regulation. The signaling cascade is initiated by the binding of ligands to type II serine/threonine kinase receptors, which in turn recruit and phosphorylate type I receptors, also known as Activin receptor-like kinases (ALKs). This activation of ALKs triggers the phosphorylation of downstream SMAD proteins, leading to the regulation of target gene expression.
Given the central role of this pathway in diseases such as cancer and fibrosis, the development of small molecule inhibitors targeting specific components of the TGF-β signaling network is of paramount interest to researchers and drug developers. Among the numerous inhibitors developed, K02288 and SB-431542 have emerged as critical tools for dissecting the distinct branches of TGF-β superfamily signaling. This guide provides a detailed comparative analysis of these two widely used inhibitors, focusing on their mechanism of action, selectivity, and the experimental methodologies employed to characterize their effects.
Mechanism of Action and Target Specificity
This compound and SB-431542, while both targeting type I receptors of the TGF-β superfamily, exhibit distinct and largely non-overlapping selectivity profiles. This differential targeting is the cornerstone of their utility in distinguishing between the two major branches of the superfamily: the Bone Morphogenetic Protein (BMP) pathway and the TGF-β/Activin/Nodal pathway.
SB-431542 is a potent and selective inhibitor of the TGF-β/Activin branch. It specifically targets the ATP-binding domains of ALK4, ALK5 (also known as TGF-β type I receptor, TβRI), and ALK7.[1][2] By inhibiting these receptors, SB-431542 effectively blocks the phosphorylation of SMAD2 and SMAD3, the key downstream effectors of the TGF-β/Activin pathway.[1][3] Notably, it shows minimal activity against the more divergent ALK family members involved in BMP signaling, such as ALK1, ALK2, ALK3, and ALK6.[2][4] This high degree of selectivity makes SB-431542 an invaluable tool for isolating and studying the specific roles of the TGF-β/Activin signaling axis.
This compound , in contrast, is a potent and selective inhibitor of the BMP signaling pathway. It demonstrates high affinity for the BMP type I receptors ALK1, ALK2, and ALK6.[5][6] Consequently, this compound inhibits the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8), the downstream mediators of BMP signaling.[6][7] While highly potent against its primary targets, this compound exhibits significantly weaker inhibition of ALK5, the TGF-β type I receptor, with a selectivity of approximately 300-fold for ALK2 over ALK5.[7] This allows for the specific interrogation of BMP-mediated cellular responses without significantly perturbing the TGF-β/Activin pathway.[7][8]
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and SB-431542 is quantified by their half-maximal inhibitory concentration (IC50) values against a panel of ALK receptors. The following table summarizes the reported IC50 values, highlighting the distinct selectivity profiles of the two compounds.
| Target Receptor | This compound IC50 (nM) | SB-431542 IC50 (nM) | Pathway |
| ALK1 (ACVRL1) | 1.8[5][6] | Not reported | BMP |
| ALK2 (ACVR1) | 1.1[5][6] | >10,000 | BMP |
| ALK3 (BMPR1A) | 34.4[6] | >10,000 | BMP |
| ALK4 (ACVR1B) | 302[6] | 140[4] | TGF-β/Activin |
| ALK5 (TβRI) | 321[6][7] | 94[9][10] | TGF-β/Activin |
| ALK6 (BMPR1B) | 6.4[5][6] | >10,000 | BMP |
| ALK7 (ACVR1C) | Not reported | Inhibits[1][2] | TGF-β/Activin |
Signaling Pathway Interruption
The differential targeting of ALK receptors by this compound and SB-431542 leads to the specific blockade of distinct downstream signaling cascades. The following diagram illustrates the canonical TGF-β superfamily signaling pathway and the points of intervention for each inhibitor.
References
- 1. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
Validating the Dorsalization Phenotype in Zebrafish with K02288: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of K02288 with other commonly used small molecule inhibitors for inducing a dorsalization phenotype in zebrafish embryos. This guide includes supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.
The establishment of the dorsal-ventral (D-V) axis is a fundamental process in early vertebrate development. In zebrafish (Danio rerio), this axis is orchestrated by a gradient of Bone Morphogenetic Protein (BMP) signaling, with high levels specifying ventral fates and low levels permitting dorsal development.[1][2][3][4][5] Inhibition of the BMP signaling pathway during early embryogenesis leads to a characteristic "dorsalized" phenotype, where dorsal structures, such as the brain and notochord, are expanded at the expense of ventral tissues like the tail fin and blood.[1][3][5][6]
This compound is a potent and selective small molecule inhibitor of the BMP type I receptor kinase ALK2 (ACVR1), which plays a crucial role in mediating the BMP signal.[7][8] By blocking BMP signaling, this compound effectively induces a dorsalized phenotype in zebrafish embryos in a dose-dependent manner, making it a valuable tool for studying D-V patterning and related developmental processes.[7][9][10]
This guide compares the in vivo efficacy of this compound with two other widely used BMP signaling inhibitors, Dorsomorphin and LDN-193189, in inducing the dorsalization phenotype in zebrafish.
Comparative Performance of BMP Signaling Inhibitors
The following table summarizes the quantitative data on the dorsalization effects of this compound, Dorsomorphin, and LDN-193189 in zebrafish embryos. The phenotypic scoring is based on established classifications of dorsalization severity.
| Compound | Target(s) | Effective Concentration for Strong Dorsalization | Phenotypic Observations | Reference(s) |
| This compound | ALK2 (ACVR1) | 8–10 µM | Dose-dependent increase in the severity of dorsalization, leading to expanded anterior structures and reduced or absent tail. | [1][7][9][10] |
| Dorsomorphin | ALK2, ALK3, ALK6 | ~2 µM | Induces a strong dorsalization phenotype. May have off-target effects on VEGF signaling at higher concentrations. | [2][11] |
| LDN-193189 | ALK2, ALK3 | ~3 µM | Potent inducer of dorsalization. More selective than Dorsomorphin but may still have some off-target effects. | [2] |
Experimental Protocols
Induction of Dorsalization Phenotype in Zebrafish Embryos
Materials:
-
Wild-type zebrafish embryos
-
This compound, Dorsomorphin, or LDN-193189 stock solutions (in DMSO)
-
Embryo medium (E3)
-
Petri dishes or multi-well plates
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in E3 medium.
-
At the 2- to 4-cell stage (approximately 0.75 hours post-fertilization, hpf), transfer embryos to fresh E3 medium containing the desired concentration of the inhibitor (e.g., this compound at 2, 5, 8, 10 µM; Dorsomorphin at 0.5, 1, 2, 5 µM; LDN-193189 at 1, 2, 3, 5 µM). Include a DMSO-only control group.
-
Incubate the embryos at 28.5°C until 24-48 hpf.
-
At 24 hpf and 48 hpf, observe the embryos under a stereomicroscope and score the dorsalization phenotype based on a graded scale (e.g., from wild-type to strongly dorsalized with severe reduction or absence of ventral structures).
-
Document the phenotypes through imaging.
Whole-Mount In Situ Hybridization (WISH) for Dorsoventral Marker Analysis
This protocol allows for the visualization of the spatial expression patterns of key dorsal-ventral marker genes.
Materials:
-
Treated and control zebrafish embryos (24 hpf)
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probes for chordin (dorsal marker) and bmp2b (ventral marker)
-
Anti-DIG-AP antibody
-
NBT/BCIP staining solution
Procedure:
-
Fix embryos in 4% PFA overnight at 4°C.
-
Dehydrate embryos through a graded methanol series and store at -20°C.
-
Rehydrate embryos and permeabilize with Proteinase K.
-
Pre-hybridize the embryos in hybridization buffer.
-
Hybridize with the DIG-labeled antisense RNA probe overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Block with a blocking solution and incubate with an anti-DIG-AP antibody.
-
Wash to remove excess antibody.
-
Develop the color reaction using NBT/BCIP solution.
-
Stop the reaction, postfix the embryos, and image under a microscope.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol quantifies the changes in the expression levels of dorsal and ventral marker genes.
Materials:
-
Treated and control zebrafish embryos (shield stage, ~6 hpf)
-
TRIzol reagent or similar for RNA extraction
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes and a housekeeping gene (e.g., ef1a)
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| chordin (dorsal) | CAATGCGGTGCTTTGTTCAGGGTG | CTTTGCACACTAGGCAGCAAGTATC |
| goosecoid (dorsal) | GAGAGCAGCAGCTCTCTCATCT | TCGTTGTAGGATTGGATGAGGA |
| bmp2b (ventral) | GCTGCTCACTGTGCTGCTCT | GTCGATGAGGAGCAGGTCTT |
| gata2b (ventral) | TACACAATGTGAATCGCCCA | GAAGGAGGATGGTTTGTCGT |
| ef1a (housekeeping) | CCGCTAGCATTACCCTCC | CTTCTCAGGCTGACTGTG |
Procedure:
-
Pool approximately 20-30 embryos per treatment group and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions in triplicate for each gene and sample.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizing the Pathways and Processes
BMP Signaling Pathway in Zebrafish Dorsal-Ventral Patterning
Caption: BMP signaling pathway in zebrafish D-V patterning and points of inhibition.
Experimental Workflow for Validating Dorsalization
References
- 1. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 2. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cell ATAC-seq reveals GATA2-dependent priming defect in myeloid and a maturation bottleneck in lymphoid lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role for Gata2 in modulating lineage output from hematopoietic stem cells in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative analysis of zebrafish bone morphogenetic proteins 2, 4 and 16: molecular and evolutionary perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of zebrafish goosecoid and no tail gene products in wild-type and mutant no tail embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Reference Genes Suitable for qRT-PCR Normalization with Respect to the Zebrafish Developmental Stage | PLOS One [journals.plos.org]
- 11. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
K02288: A Selective BMP Pathway Inhibitor with No Effect on TGF-β-Induced Smad2 Phosphorylation
A Comparative Guide for Researchers
For scientists investigating cellular signaling pathways, the precise selectivity of chemical probes is paramount. This guide provides a comparative analysis of K02288, confirming its specific inhibition of the Bone Morphogenetic Protein (BMP) pathway while demonstrating its lack of effect on the Transforming Growth Factor-beta (TGF-β)-induced phosphorylation of Smad2. This characteristic distinguishes this compound from broad-spectrum inhibitors and makes it a valuable tool for dissecting the distinct roles of these two crucial signaling cascades.
Performance Comparison: this compound vs. TGF-β Pathway Inhibitors
Experimental data demonstrates that this compound is a potent and selective inhibitor of BMP type I receptors, specifically ALK1, ALK2, and ALK6.[1] Its mechanism of action is the targeted inhibition of the BMP-induced Smad1/5/8 phosphorylation cascade.[2][3] Crucially, studies show that this compound does not affect the TGF-β signaling pathway's canonical activation step: the phosphorylation of Smad2.[2][3][4][5]
In contrast, several small molecule inhibitors are designed to specifically block the TGF-β pathway by targeting the TGF-β type I receptor, ALK5. These compounds effectively prevent the subsequent phosphorylation of Smad2. This guide compares this compound with established ALK5 inhibitors such as SB431542, A-83-01, and Galunisertib to highlight their differential effects.
| Compound | Primary Target(s) | Effect on TGF-β-induced Smad2 Phosphorylation | Reported IC50 for ALK5 |
| This compound | ALK1, ALK2, ALK6 (BMPRI) | No Inhibition [2][4][5] | 321 nM [4] |
| SB431542 | ALK4, ALK5, ALK7 | Potent Inhibition | ~94 nM |
| A-83-01 | ALK4, ALK5, ALK7 | Potent Inhibition | 12 nM |
| Galunisertib (LY2157299) | ALK5 (TGFβRI) | Potent Inhibition | 56 nM |
Visualizing the Signaling Pathways
The following diagram illustrates the distinct points of intervention for this compound and the ALK5 inhibitors within the BMP and TGF-β signaling pathways.
Experimental Protocols
To verify the selective nature of this compound, a Western blot analysis to detect the phosphorylation of Smad2 is a standard and effective method. Below is a detailed protocol synthesized from established methodologies.
Objective: To assess the effect of this compound on TGF-β1-induced Smad2 phosphorylation in a suitable cell line (e.g., C2C12 myoblasts or HaCaT keratinocytes).
Materials:
-
Cell line (e.g., C2C12)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
Positive control inhibitor (e.g., SB431542)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Smad2 (Ser465/467) and Rabbit anti-total Smad2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Plate C2C12 cells and grow to 70-80% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of this compound and SB431542 in DMSO.
-
Pre-treat the serum-starved cells with the desired concentrations of this compound, SB431542, or DMSO vehicle for 30-60 minutes.
-
-
TGF-β1 Stimulation:
-
Add TGF-β1 (e.g., 5 ng/mL final concentration) to the wells, except for the unstimulated control group.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2.
-
The following diagram outlines the key stages of this experimental workflow.
Conclusion
The available data robustly confirms that this compound is a selective inhibitor of the BMP signaling pathway that does not interfere with TGF-β-induced Smad2 phosphorylation. This makes this compound an excellent tool for researchers aiming to isolate and study the specific cellular functions of the BMP pathway without the confounding effects of inhibiting the TGF-β cascade. When studying TGF-β signaling, specific ALK5 inhibitors like SB431542 or Galunisertib are the appropriate choice. The clear distinction in the mechanism of action between this compound and ALK5 inhibitors, as outlined in this guide, is critical for the accurate design and interpretation of experiments in the field of signal transduction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A new class of small molecule inhibitor of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of K02288 in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like K02288, a potent bone morphogenetic protein (BMP) type I receptor inhibitor, is a critical final step that ensures the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and similar small molecule inhibitors.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in understanding that any chemical intended to be discarded is considered waste and must be handled according to specific regulations. The primary goal is to prevent the release of hazardous materials into the environment and to ensure the safety of all personnel.
Step-by-Step Disposal Protocol for this compound
Researchers handling this compound should adhere to the following procedural steps for its disposal. This protocol is based on general best practices for laboratory chemical waste management and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous chemical waste. Due to its biological activity as a potent inhibitor, it should not be disposed of down the drain or in regular trash.
-
Consult the Safety Data Sheet (SDS) for this compound if available from the supplier. The SDS provides specific information on handling, hazards, and disposal. In the absence of a specific SDS, treat it with the caution afforded to other potent, biologically active small molecules.
Step 2: Segregation of Waste
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Keep solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, pipette tips) separate from liquid waste (e.g., unused solutions in DMSO or other solvents).
Step 3: Proper Waste Containment
-
Liquid Waste:
-
Use a designated, leak-proof, and chemically compatible waste container. For solutions of this compound, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
The container must be clearly labeled as "Hazardous Waste" and should list all contents, including this compound and any solvents (e.g., "this compound in DMSO").
-
Keep the container securely closed at all times, except when adding waste.
-
-
Solid Waste:
-
Place chemically contaminated sharps, such as needles and blades, in a designated sharps container labeled for chemical contamination.[1]
-
Other contaminated solid waste, like gloves and wipes, should be collected in a clearly labeled, sealed bag or container.
-
Step 4: Storage of Waste
-
Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Ensure secondary containment is used to prevent spills.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.[4]
-
Provide the EHS department with accurate information about the waste contents.
Key Regulatory and Safety Considerations
The following table summarizes crucial quantitative and procedural data based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Maximum of 55 gallons of hazardous waste in a Satellite Accumulation Area. | University of Pennsylvania |
| Acutely Toxic Waste Limit | Maximum of one quart of liquid or one kilogram of solid for P-listed wastes. | University of Pennsylvania |
| Container Status | Must be kept closed except when adding or removing waste. | Vanderbilt University |
| Waste Segregation | Halogenated and non-halogenated solvent wastes should be kept separate. | Vanderbilt University |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. | OriGene Technologies |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial waste generation to final removal from the laboratory.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure that the final stages of their work with this compound are conducted with the same rigor and attention to safety as the experiments themselves, thereby building a culture of trust and responsibility in the laboratory.
References
Navigating the Safe Handling of K02288: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with the potent and selective ALK2 inhibitor, K02288, a thorough understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Understanding the Hazard Profile of this compound
While a comprehensive toxicological profile for this compound is not fully established, its nature as a potent kinase inhibitor necessitates a cautious approach. Standard laboratory chemical safety protocols should be strictly adhered to. The following table summarizes the key hazard information.
| Hazard Classification | Description |
| Pictogram | GHS07: Exclamation Mark |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H320: Causes eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if dust generation is likely. | To prevent inhalation of dust or aerosols. |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-defined operational plan is crucial for the safe handling and disposal of this compound. The following workflow outlines the key stages from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
1. Preparation of Stock Solutions:
-
Objective: To prepare a concentrated stock solution of this compound for experimental use.
-
Materials: this compound powder, appropriate solvent (e.g., DMSO), calibrated analytical balance, volumetric flasks, pipettes, and vortex mixer.
-
Procedure:
-
Ensure all work is conducted in a chemical fume hood or other ventilated enclosure.
-
Wear all required PPE.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Carefully transfer the powder to a volumetric flask.
-
Add a portion of the solvent to the flask and vortex until the solid is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature, protected from light.
-
2. Disposal of this compound Waste:
-
Objective: To safely dispose of this compound waste in compliance with institutional and regulatory guidelines.
-
Materials: Labeled hazardous waste containers, waste manifests.
-
Procedure:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. Complete all necessary waste manifests accurately.
-
Never dispose of this compound down the drain or in the regular trash.
-
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment. This commitment to safety is the foundation of reliable and reproducible scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
